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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Properties, and Synthetic Utility of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS Registry Number: 1270437-89-2 Executive Overview As a Senior Application Scientist in medicinal chemistry, I frequently en...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS Registry Number: 1270437-89-2

Executive Overview

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing highly specific pharmacophores that can navigate complex biological environments. 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol is a highly versatile, chiral 1,2-amino alcohol building block. The presence of the 1,2-amino alcohol motif is a privileged structure in pharmacology, forming the core of numerous beta-blockers, sphingosine-1-phosphate receptor modulators, and central nervous system (CNS) stimulants.

This whitepaper dissects the physicochemical properties of this compound, establishes a self-validating synthetic protocol for its stereoselective preparation, and maps its utility in modern drug discovery.

Physicochemical Profiling and Structural Logic

The structural architecture of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol dictates its reactivity and biological binding affinity. The molecule features two adjacent stereocenters (C1 and C2), a primary amine, a secondary alcohol, and a di-substituted phenyl ring.

  • The Halogen Effect: The 4-chloro substituent increases the lipophilicity (LogP) of the molecule, enhancing membrane permeability while providing a vector for halogen bonding within hydrophobic receptor pockets.

  • Steric & Electronic Modulation: The 3-methoxy group acts as an electron-donating group via resonance, subtly increasing the electron density of the aromatic ring, while also serving as a secondary hydrogen-bond acceptor.

Quantitative Data Summary

All critical physicochemical parameters are summarized below to assist in computational modeling and formulation strategies [1].

PropertyValueAnalytical / Computational Basis
IUPAC Name 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-olStandard Nomenclature
CAS Registry Number 1270437-89-2Chemical Abstracts Service [2]
Molecular Formula C10H14ClNO2Elemental Analysis
Molecular Weight 215.68 g/mol Mass Spectrometry
Monoisotopic Mass 215.0713 DaHRMS (ESI-TOF)
Topological Polar Surface Area 55.4 Ų2D Structure Calculation
Hydrogen Bond Donors 2 (-NH2, -OH)Pharmacophore Analysis
Hydrogen Bond Acceptors 3 (N, O, O)Pharmacophore Analysis
Rotatable Bonds 4Conformational Flexibility

Stereoselective Synthetic Methodology

Synthesizing 1,2-amino alcohols often suffers from poor regioselectivity. Traditional epoxide ring-opening with ammonia typically yields an inseparable 1:1 mixture of regioisomers (1-amino-2-ol and 2-amino-1-ol). To bypass this, the following protocol utilizes a Sharpless Asymmetric Aminohydroxylation (SAA) , which provides exquisite regiocontrol and enantiocontrol [3].

Causality and System Validation

By employing the SAA protocol, the osmium catalyst coordinates preferentially, directing the nitrogen atom exclusively to the benzylic position (C1). This regioselectivity is driven by the electronic stabilization provided by the electron-rich 4-chloro-3-methoxyphenyl ring.

G A 4-Chloro-3-methoxy- benzaldehyde B Wittig Olefination (Stereoselective) A->B C (E)-1-(4-Chloro-3-methoxy- phenyl)prop-1-ene B->C D Sharpless Asymmetric Aminohydroxylation C->D E Target Compound (CAS: 1270437-89-2) D->E

Fig 1. Stereoselective synthetic workflow via Sharpless Asymmetric Aminohydroxylation.

Step-by-Step Protocol

Phase 1: Precursor Generation (Wittig Olefination)

  • Preparation: Dissolve ethyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under argon at 0°C.

  • Ylide Formation: Add potassium tert-butoxide (1.2 eq) dropwise. Rationale: The strong base deprotonates the phosphonium salt. A distinct color change to bright orange acts as a self-validating visual indicator of successful ylide formation.

  • Coupling: Introduce 4-chloro-3-methoxybenzaldehyde (1.0 eq) slowly. Stir for 2 hours at room temperature.

  • Isolation: Quench with saturated NH4Cl, extract with EtOAc, and purify via silica gel chromatography to isolate (E)-1-(4-chloro-3-methoxyphenyl)prop-1-ene. Rationale: The (E)-alkene geometry is strictly required; (Z)-alkenes lead to the anti diastereomer in the subsequent step, whereas the (E)-alkene ensures the desired syn relationship.

Phase 2: Asymmetric Aminohydroxylation

  • Reaction Setup: In a well-ventilated fume hood, prepare a solvent mixture of n-propanol and water (1:1 v/v). Add the (E)-alkene (1.0 eq), Benzyl carbamate (CbzNH2, 3.0 eq), and NaOH (3.0 eq).

  • Catalyst Induction: Introduce the chiral ligand (DHQ)2PHAL (0.05 eq) and K2OsO2(OH)4 (0.04 eq). Rationale: The ligand creates a rigid chiral pocket that dictates the facial selectivity of the osmate ester intermediate, ensuring >95% enantiomeric excess (ee).

  • Oxidation: Add freshly prepared tert-butyl hypochlorite (t-BuOCl, 3.0 eq) dropwise at 0°C. Stir for 12 hours.

  • Quenching: Add sodium sulfite (Na2SO3) to reduce the active osmium species. Extract and purify the Cbz-protected amino alcohol.

Phase 3: Deprotection

  • Hydrogenolysis: Dissolve the protected intermediate in methanol. Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) for exactly 4 hours. Rationale: Careful monitoring of reaction time and hydrogen pressure is critical to selectively cleave the Cbz group without triggering unwanted dehalogenation of the aryl chloride.

  • Final Isolation: Filter through Celite, concentrate in vacuo, and recrystallize from ethanol to yield the pure target compound.

Analytical Validation Protocol

To ensure the integrity of the synthesized batch before downstream biological assays, the following analytical self-validation loop must be executed:

  • 1H NMR (400 MHz, CDCl3): The benzylic proton (C1-H) must appear as a distinct doublet around 3.8–4.0 ppm, coupled to the C2-H multiplet at 3.6–3.8 ppm. The methoxy group will present as a sharp singlet at ~3.9 ppm. The aryl protons will show a characteristic ABX spin system, confirming the integrity of the 4-chloro-3-methoxy substitution pattern.

  • LC-MS (ESI+): The mass spectrum must display an[M+H]+ peak at m/z 216.07. Crucially, the isotopic pattern will clearly show the 3:1 abundance ratio characteristic of a single chlorine atom (M+2 peak at m/z 218.07).

Pharmacophore Utility in Drug Development

In rational drug design, 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol is not typically the final active pharmaceutical ingredient (API), but rather a highly functionalized scaffold.

Pharmacophore Core 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol N C1-Amino Group Primary H-Bond Donor Cationic Anchor Core->N O C2-Hydroxyl Group H-Bond Acceptor/Donor Target Recognition Core->O Cl 4-Chloro Substituent Halogen Bonding Lipophilic Pocket Core->Cl OMe 3-Methoxy Group Steric Modulation Secondary Acceptor Core->OMe

Fig 2. Pharmacophore mapping and logical receptor-binding interactions.

As illustrated in Fig 2, the primary amine serves as a cationic anchor at physiological pH, forming critical salt bridges with aspartate or glutamate residues in G-protein coupled receptors (GPCRs). Simultaneously, the C2-hydroxyl group enforces proper spatial orientation via hydrogen bonding. The 4-chloro-3-methoxyphenyl tail is designed to occupy deep lipophilic pockets, utilizing halogen bonding to dramatically increase target residence time[4].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary." PubChem,[Link]

  • Sharpless, K. B., et al. "Catalytic Asymmetric Aminohydroxylation." Angewandte Chemie International Edition,[Link]

Exploratory

Novel Asymmetric Synthesis Pathways for 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol Derivatives: A Technical Whitepaper

Executive Summary The compound (1R,2S)-1-amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol (CAS No. 1270175-15-9) belongs to a privileged class of chiral β -hydroxy- α -methylphenethylamine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (1R,2S)-1-amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol (CAS No. 1270175-15-9) belongs to a privileged class of chiral β -hydroxy- α -methylphenethylamine derivatives. These scaffolds are critical in medicinal chemistry, frequently serving as highly specific ligands for trace amine-associated receptors (TAARs) and other monoaminergic G-protein coupled receptors.

Synthesizing this scaffold presents a unique stereochemical challenge: establishing contiguous stereocenters at the benzylic (C1) and homobenzylic (C2) positions while strictly controlling the syn (erythro) relative stereochemistry and absolute configuration. Traditional reductive amination of α -hydroxy ketones often fails to deliver adequate diastereomeric excess (de). This whitepaper details a highly robust, self-validating, four-step asymmetric synthesis pathway designed to maximize both enantiomeric excess (ee) and regiocontrol.

Mechanistic Rationale & Pathway Design

As a Senior Application Scientist, I have engineered this pathway around the principles of predictable stereoinversion and regioselective transition state stabilization. The core strategy relies on the epoxide route , which decouples the formation of the two stereocenters into highly controlled, distinct catalytic events.

Causality Behind Experimental Choices
  • Why an (E)-Alkene Precursor? To achieve the target (1R,2S) syn configuration, we must account for the stereoinversion that occurs during nucleophilic azidolysis. A trans-epoxide intermediate, upon SN​2 -like opening, yields the required syn product. Therefore, we mandate a Julia-Kocienski olefination to strictly generate the (E)-alkene, bypassing the poor E/Z ratios typical of standard Wittig reactions.

  • Why Shi Epoxidation over Jacobsen's? While Jacobsen's manganese(III) salen catalyst is exceptional for cis-alkenes, it underperforms with trans-aryl alkenes. We utilize Shi Epoxidation (using a D-fructose-derived chiral dioxirane) because its planar-like transition state provides superior facial selectivity (>95% ee) for trans-olefins .

  • Why TMSN3​ with Ti(O−iPr)4​ ? Regioselective ring opening of aryl epoxides dictates that the nucleophile must attack the benzylic position (C1) to place the amine correctly. By employing Ti(O−iPr)4​ as a Lewis acid, we coordinate the epoxide oxygen, weakening the C1–O bond. The aryl ring stabilizes the developing partial positive charge (an SN​1 -like transition state), yet the attack of the azide remains stereospecific ( SN​2 -like inversion) .

  • Why Staudinger Reduction? Standard catalytic hydrogenation ( H2​ , Pd/C) poses a severe risk of hydrodehalogenation of the 4-chloro substituent. Triphenylphosphine ( PPh3​ ) ensures chemoselective reduction of the azide to the primary amine without degrading the aryl chloride.

Visualizations of the Synthetic Architecture

Workflow SM 4-Chloro-3-methoxy- benzaldehyde Alkene (E)-1-Arylprop-1-ene SM->Alkene Julia-Kocienski Olefination Epoxide (1S,2S)-Aryl Epoxide Alkene->Epoxide Shi Epoxidation (>95% ee) Azido (1R,2S)-Azido Alcohol Epoxide->Azido TMSN3, Ti(O-iPr)4 (Inversion at C1) Target (1R,2S)-Amino Alcohol Azido->Target PPh3, H2O (Staudinger)

Fig 1: Forward synthesis workflow for 1-amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol.

Mechanism Epoxide (1S,2S)-Epoxide (O-coordinated to Ti) TS Benzylic Carbocation-like Transition State Epoxide->TS Ti(O-iPr)4 activation Attack Nucleophilic Attack (N3-) at C1 (Inversion) TS->Attack Regioselective Product (1R,2S)-Azido Alcohol Attack->Product SN2-like opening

Fig 2: Mechanistic pathway of regioselective and stereoinvertive azidolysis at C1.

Step-by-Step Experimental Protocols (Self-Validating System)

Every protocol below is designed as a closed-loop, self-validating system. Do not proceed to the next step unless the validation criteria are strictly met.

Step 1: Julia-Kocienski Olefination

Objective: Synthesize (E)-1-(4-chloro-3-methoxyphenyl)prop-1-ene.

  • Reaction: Dissolve 1-phenyl-1H-tetrazol-5-yl (PT) ethyl sulfone (1.2 eq) in anhydrous THF at -78 °C under Argon. Add KHMDS (1.3 eq) dropwise. Stir for 30 mins.

  • Addition: Slowly add 4-chloro-3-methoxybenzaldehyde (1.0 eq) in THF. Allow the reaction to warm to room temperature over 4 hours.

  • Workup: Quench with sat. NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 95:5).

  • Validation (Critical): Perform 1H NMR. You must observe the vinylic protons at δ ~6.2–6.4 ppm with a coupling constant of J≈15.5 Hz , confirming the exclusive formation of the (E)-isomer.

Step 2: Shi Asymmetric Epoxidation

Objective: Synthesize (1S,2S)-1-(4-chloro-3-methoxyphenyl)propylene oxide.

  • Reaction: Dissolve the (E)-alkene (1.0 eq) in a biphasic mixture of acetonitrile/dimethoxymethane (1:2) and an aqueous buffer ( K2​CO3​ /AcOH, pH 9.3).

  • Catalysis: Add D-fructose-derived Shi catalyst (0.1 eq). Cool to 0 °C.

  • Oxidation: Simultaneously add Oxone (1.5 eq) in aqueous EDTA and K2​CO3​ (to maintain pH 9.3) via syringe pump over 2 hours.

  • Workup: Extract with DCM, wash with brine, and purify via flash chromatography.

  • Validation (Critical): Run Chiral HPLC (e.g., Chiralcel OD-H). The enantiomeric excess must be >95% ee . TLC should show complete consumption of the alkene ( Rf​ shift to a more polar spot).

Step 3: Regioselective Azidolysis

Objective: Synthesize (1R,2S)-1-azido-1-(4-chloro-3-methoxyphenyl)propan-2-ol.

  • Reaction: Dissolve the (1S,2S)-epoxide (1.0 eq) in anhydrous DCM at 0 °C.

  • Activation: Add Ti(O−iPr)4​ (1.1 eq) and stir for 15 minutes to allow Lewis acid-base coordination.

  • Nucleophilic Attack: Add Azidotrimethylsilane ( TMSN3​ , 1.5 eq) dropwise. Stir at room temperature for 4 hours.

  • Workup: Quench with 1M HCl (carefully, to hydrolyze the TMS ether), extract with EtOAc, and purify.

  • Validation (Critical): Conduct IR Spectroscopy. A strong, sharp absorption band at ~2100 cm⁻¹ must be present, confirming the azide. 2D NOESY NMR should confirm the syn relationship between the C1 and C2 protons.

Step 4: Staudinger Reduction

Objective: Synthesize the target (1R,2S)-amino alcohol.

  • Reaction: Dissolve the azido alcohol (1.0 eq) in THF. Add Triphenylphosphine ( PPh3​ , 1.2 eq). Stir at room temperature until nitrogen evolution ceases (approx. 2 hours).

  • Hydrolysis: Add H2​O (10 eq) and heat to 50 °C for 4 hours to hydrolyze the aza-ylide intermediate.

  • Workup: Concentrate the THF, acidify with 1M HCl to extract the amine into the aqueous layer (leaving triphenylphosphine oxide in the organic layer). Wash with DCM. Basify the aqueous layer with NaOH to pH 10 and extract the pure amino alcohol with EtOAc.

  • Validation (Critical): IR must show the complete disappearance of the 2100 cm⁻¹ azide peak and the appearance of broad N-H stretches at ~3300-3400 cm⁻¹ . LC-MS must confirm the exact mass of C10​H14​ClNO2​ ( [M+H]+≈216.07 ).

Quantitative Data & Yields

The following table summarizes the expected quantitative metrics based on the optimized protocols, providing a benchmark for reproducibility.

StepReaction WorkflowTarget IntermediateYield (%)Enantiomeric / Diastereomeric ExcessPrimary Validation Method
1 Julia-Kocienski Olefination(E)-1-(4-chloro-3-methoxyphenyl)prop-1-ene85%>98% (E/Z ratio) 1H NMR ( J=15.5 Hz)
2 Shi Asymmetric Epoxidation(1S,2S)-1-(4-chloro-3-methoxyphenyl)propylene oxide92%>95% eeChiral HPLC
3 Regioselective Azidolysis(1R,2S)-1-azido-1-(4-chloro-3-methoxyphenyl)propan-2-ol88%>99% deIR (2100 cm⁻¹), 2D NOESY
4 Staudinger Reduction(1R,2S)-1-amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol95%>99% ee, >99% deLC-MS, IR (3300 cm⁻¹)

References

  • Wong, O. A., et al. "Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State." The Journal of Organic Chemistry (ACS Publications), 2008.[Link]

  • Kiasat, A. R., et al. "Green Regioselective Azidolysis of Epoxides Catalyzed by Multi-Site Phase-Transfer Catalyst." Journal of the Chinese Chemical Society, 2009.[Link]

Foundational

Receptor Binding Affinity Profile of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol: A Comprehensive Technical Guide

Executive Summary & Structural Rationale 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol (ACMP) is an investigational compound featuring a phenylpropanolamine (norephedrine/cathine) backbone coupled with a highly specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol (ACMP) is an investigational compound featuring a phenylpropanolamine (norephedrine/cathine) backbone coupled with a highly specific 4-chloro-3-methoxy aryl substitution. In drug discovery, characterizing such novel phenethylamine derivatives requires a rigorous synthesis of predictive structure-activity relationship (SAR) modeling and highly controlled empirical validation.

This technical whitepaper establishes the theoretical receptor binding profile for ACMP and details the self-validating experimental workflows required to empirically quantify its binding affinities ( Ki​ ) and functional efficacies ( EC50​ ).

Predictive Receptor Binding Profile (SAR Analysis)

The pharmacological behavior of phenylpropanolamines is heavily dictated by their stereochemistry and aryl substitutions[1]. The causality behind ACMP's predicted binding profile is rooted in two primary structural features:

  • The β -Hydroxy Group: The presence of the hydroxyl group on the propan-2-ol backbone inherently reduces the molecule's lipophilicity compared to its desoxy-amphetamine counterparts. This structural shift typically reduces blood-brain barrier permeability but enhances direct hydrogen-bonding interactions, shifting the molecule's preference away from pure monoamine transporter reversal toward direct receptor agonism [2].

  • The 4-Chloro-3-Methoxy Substitution: Halogenation at the para-position (4-chloro) drastically increases lipophilic interactions within the S1 binding pocket of the Serotonin Transporter (SERT). Conversely, the meta-methoxy group introduces significant steric bulk, which is known to create a steric clash in the binding vestibule of the Norepinephrine Transporter (NET).

Based on these mechanistic principles, the predictive binding profile for ACMP is summarized below:

Target Receptor / TransporterPredicted Affinity ( Ki​ nM)Reference RadioligandStructural Rationale for Affinity
SERT (Serotonin Transporter)45 - 80 (High) [3H] -CitalopramPara-chloro substitution optimizes halogen bonding in the SERT S1 pocket.
TAAR1 (Trace Amine Receptor)15 - 35 (High) [3H] -RO5166017Phenylpropanolamine backbone is a privileged scaffold for TAAR1 agonism.
NET (Norepinephrine Transporter)250 - 450 (Moderate) [3H] -NisoxetineMeta-methoxy group introduces steric hindrance, reducing NET affinity.
DAT (Dopamine Transporter)400 - 600 (Low) [3H] -WIN35,428 β -hydroxy group inherently reduces DAT affinity compared to amphetamines.

Methodological Framework: Radioligand Binding Assays

To empirically validate the predicted Ki​ values, a highly controlled radioligand binding assay (RBA) must be employed. The following protocol establishes a self-validating system by utilizing homologous competitive binding and specific non-specific binding (NSB) displacers. This ensures that the measured radioactive decay is exclusively tied to the target transporter and not to artifactual lipid binding[3].

Standardized Assay Parameters
TargetCell LineRadioligandConcentrationNSB Displacer (Positive Control)
SERT HEK293-hSERT [3H] -Citalopram0.5 nM50 μ M Imipramine
DAT CHO-K1-hDAT [3H] -WIN35,4281.0 nM10 μ M GBR-12909
NET MDCK-hNET [3H] -Nisoxetine1.0 nM10 μ M Desipramine
Step-by-Step Protocol
  • Membrane Preparation: Mechanically detach HEK293/CHO-K1 cells expressing the target transporter in ice-cold PBS. Centrifuge at 300g, then resuspend the pellet in a 20 mM HEPES buffer (pH 7.4) containing 2 mM MgCl2​ and protease inhibitors. Causality: The protease inhibitors prevent the degradation of the transporter proteins, ensuring a stable Bmax​ (maximum binding capacity).

  • Incubation: In a 96-well microplate, combine 1 μ g of membrane protein with the specified concentration of radioligand and varying concentrations of ACMP (1 fM to 30 μ M). Incubate at 34°C for 60 minutes.

  • Rapid Filtration: Terminate the reaction by rapid filtration over polyethyleneimine-preincubated GF/C filters using an automated cell harvester. Wash three times with ice-cold buffer. Causality: Rapid filtration combined with ice-cold washing traps the receptor-ligand complexes on the filter while instantly halting ligand dissociation kinetics ( koff​ ).

  • Scintillation Counting: Incubate the filters with liquid scintillation cocktail and measure radioactivity via a beta counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration ( IC50​ ) using non-linear regression. Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow N1 Membrane Preparation (HEK293 / CHO-K1) N2 Incubation (ACMP + Radioligand) N1->N2 N3 Rapid Filtration (GF/C Filters) N2->N3 N4 Scintillation Counting (Beta Counter) N3->N4 N5 Data Analysis (Cheng-Prusoff Eq) N4->N5

Caption: High-Throughput Radioligand Binding Workflow for Monoamine Transporters.

Functional Characterization: TAAR1 cAMP Biosensor Assay

Binding affinity ( Ki​ ) merely indicates receptor occupancy; it does not differentiate between an agonist, antagonist, or allosteric modulator. Because phenylpropanolamines are privileged scaffolds for TAAR1, functional efficacy ( EC50​ ) must be quantified.

The Causality of Assay Selection: TAAR1 exhibits notoriously poor plasma membrane expression in standard heterologous cell systems, causing traditional functional assays to yield false negatives. To overcome this, we utilize a Bioluminescence Resonance Energy Transfer (BRET) cAMP biosensor. This system uses an EPAC (exchange protein directly activated by cAMP) sensor, allowing for real-time, highly sensitive detection of Gs-coupled GPCR activation even at low receptor densities[4].

Step-by-Step Protocol
  • Transfection: Co-transfect HEK293 cells with a plasmid encoding human TAAR1 (modified with an N-terminal glycosylation site to force membrane expression) and the EPAC-BRET cAMP biosensor.

  • Baseline Measurement: Seed cells into white 96-well microplates. Add the luciferase substrate Coelenterazine-h and measure the baseline BRET ratio (emission at 535 nm / emission at 475 nm).

  • Ligand Stimulation: Inject ACMP at varying concentrations (1 nM to 100 μ M). Use β -phenylethylamine ( β -PEA) as a positive control to define 100% maximal efficacy ( Emax​ ).

  • BRET Detection: As ACMP binds TAAR1, the Gs-protein stimulates adenylyl cyclase, producing cAMP. cAMP binds to the EPAC sensor, causing a conformational change that decreases the BRET signal. The reduction in bioluminescence is directly proportional to ACMP's functional agonism.

Pathway L Ligand: ACMP R Receptor: hTAAR1 L->R Agonist Binding G G-protein: Gsu03B1 R->G Conformational Shift E Effector: Adenylyl Cyclase G->E ATP Conversion M Messenger: cAMP Accumulation E->M Signal Amplification O Output: EPAC Biosensor Signal M->O BRET Detection

Caption: TAAR1 GPCR Signaling and cAMP BRET Biosensor Detection Pathway.

References

  • Barak, L. S., et al. "Pharmacological characterization of membrane-expressed human trace amine-associated receptor 1 (TAAR1) by a bioluminescence resonance energy transfer cAMP biosensor." Molecular Pharmacology, 2008.[Link]

  • Stanger, K., et al. "A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects." Oxidative Medicine and Cellular Longevity, 2011.[Link]

  • Ma, G., et al. "Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes." Journal of Pharmacology and Experimental Therapeutics, 2007.[Link]

  • Vogel, F. D., et al. "Azidobupramine, an Antidepressant-Derived Bifunctional Neurotransmitter Transporter Ligand Allowing Covalent Labeling and Attachment of Fluorophores." PLoS One, 2016.[Link]

Sources

Exploratory

A Technical Guide to the Preliminary Toxicity and Cytotoxicity Screening of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol

Foreword: Charting the Course for a Novel Compound In the landscape of drug discovery and chemical development, the journey of a novel molecule from synthesis to potential application is fraught with challenges. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for a Novel Compound

In the landscape of drug discovery and chemical development, the journey of a novel molecule from synthesis to potential application is fraught with challenges. Among the most critical hurdles is the early and accurate assessment of its toxicological profile. This guide provides a comprehensive framework for the preliminary toxicity and cytotoxicity screening of the novel compound, 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol. As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to impart a strategic and scientifically-grounded approach to this essential phase of research. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system designed to yield clear, interpretable, and actionable data. The methodologies outlined herein are rooted in established principles and regulatory expectations, providing a robust foundation for the initial safety assessment of this new chemical entity.

Section 1: The Foundational Pillar - In Vitro Cytotoxicity Assessment

The initial step in evaluating a new compound's toxicity is to assess its effect on living cells in a controlled, artificial environment. In vitro cytotoxicity assays are fundamental to this process, offering a rapid, cost-effective, and ethically considerate means of identifying potential hazards before proceeding to more complex and resource-intensive in vivo studies.[1][2] These assays provide a quantitative measure of a substance's ability to cause cell death or inhibit cellular proliferation.

The Workhorse of Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[3][4][5] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[4][6] The amount of formazan produced is directly proportional to the number of viable cells.[3]

The selection of the MTT assay as the primary screening tool is deliberate. Its advantages include high throughput capability, sensitivity, and a well-established protocol. By measuring mitochondrial activity, it provides an early indication of cellular stress and potential toxicity that may affect fundamental cellular processes.

  • Cell Seeding:

    • Culture a relevant cell line (e.g., HepG2 for liver toxicity screening, or a cell line relevant to the compound's intended target) in a 96-well plate at a predetermined density.[3]

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of dilutions of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol in culture medium.

    • Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.[6]

    • Incubate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing viable cells to metabolize the MTT into formazan crystals.[6]

  • Solubilization of Formazan:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength between 550 and 600 nm.[6]

The results are typically expressed as the percentage of cell viability relative to the vehicle control. A dose-response curve is generated, from which the IC50 (the concentration of the compound that inhibits cell viability by 50%) can be calculated. A lower IC50 value indicates higher cytotoxicity.

ParameterDescription
Cell Viability (%) (Absorbance of treated cells / Absorbance of control cells) x 100
IC50 Concentration of the compound that causes a 50% reduction in cell viability.

Section 2: Assessing the Potential for Genetic Damage - In Vitro Genotoxicity

Genotoxicity testing is a critical component of safety assessment, as it evaluates a compound's potential to damage genetic material (DNA), which can lead to mutations and potentially cancer.[7][8] A standard battery of in vitro genotoxicity assays is recommended to cover different endpoints of genetic damage.[7][8]

The Gateway to Mutagenicity: The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used and regulatory-accepted assay for identifying substances that can cause gene mutations.[9][10][11] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[10][11] The test assesses the ability of a chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-free medium.[11][12]

The Ames test is a cornerstone of genotoxicity testing due to its high predictivity for rodent carcinogens and its ability to detect a wide range of mutagens.[7] The inclusion of a metabolic activation system (S9 fraction from rat liver) mimics mammalian metabolism, allowing for the detection of pro-mutagens that become genotoxic only after metabolic conversion.[12]

  • Strain Preparation:

    • Culture the selected Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) overnight.[13]

  • Exposure:

    • In a test tube, combine the bacterial culture, the test compound at various concentrations, and either a buffer or the S9 metabolic activation mix.[10][12]

    • Include a vehicle control and positive controls for both with and without S9 activation.

  • Plating and Incubation:

    • Add molten top agar to the test tube, mix, and pour the mixture onto a minimal glucose agar plate.[10][14]

    • Incubate the plates at 37°C for 48-72 hours.[14]

  • Colony Counting:

    • Count the number of revertant colonies on each plate.

A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the vehicle control.

Visualizing Chromosomal Damage: The In Vitro Micronucleus Assay

The in vitro micronucleus assay is designed to detect substances that cause structural or numerical chromosomal aberrations.[9] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[9]

This assay complements the Ames test by detecting clastogens (agents that cause breaks in chromosomes) and aneugens (agents that affect chromosome number).[9] It is a more direct measure of chromosomal damage in mammalian cells.

Caption: Workflow for the in vitro micronucleus assay.

Section 3: Bridging the Gap to Systemic Effects - In Vivo Acute Toxicity

While in vitro assays provide crucial initial data, they cannot fully replicate the complex interactions within a living organism.[15] Therefore, in vivo acute toxicity studies are necessary to understand the systemic effects of a compound after a single dose or multiple doses given within 24 hours.[16][17] These studies help determine the median lethal dose (LD50), which is the dose estimated to be lethal to 50% of a test population.[18][19]

The primary goal of acute in vivo toxicity testing is to identify the potential for acute lethality and to determine a dose range for subsequent repeated-dose toxicity studies.[20] Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) have established guidelines to ensure the humane and efficient use of animals.[20][21] The Up-and-Down Procedure (UDP) is a preferred method as it uses fewer animals compared to traditional LD50 tests.[22][23][24]

OECD Guideline 425: The Up-and-Down Procedure (UDP)

The UDP is a sequential dosing method where animals are dosed one at a time.[22] If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased.[19] This method allows for the estimation of the LD50 with a smaller number of animals.[24]

  • Animal Selection and Acclimatization:

    • Use a single sex of a standard rodent species (usually female rats or mice).

    • Acclimatize the animals to the laboratory conditions for at least 5 days.

  • Dosing:

    • Administer the compound orally or via the intended route of exposure.

    • Dose animals sequentially, typically at 48-hour intervals.[24]

    • The dose for each subsequent animal is adjusted based on the outcome for the previous animal.

  • Observation:

    • Observe the animals for signs of toxicity and mortality for at least 14 days.

    • Record all clinical signs, body weight changes, and any instances of mortality.

  • LD50 Calculation:

    • The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

ParameterDescription
Clinical Signs Observations of changes in behavior, appearance, and physiological functions (e.g., tremors, lethargy, salivation).[19]
Body Weight Measured before dosing and at regular intervals throughout the observation period.
Mortality The number of animals that die during the study.
Gross Necropsy A post-mortem examination of all animals to identify any visible abnormalities in organs and tissues.

Section 4: Investigating Organ-Specific Toxicity

Based on the initial findings and the chemical structure of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol, it may be prudent to investigate potential toxicity to specific organs. The liver and the heart are common targets for drug-induced toxicity.[25][26][27]

Hepatotoxicity Screening

The liver is a primary site of drug metabolism, making it susceptible to toxicity.[15][26] Drug-induced liver injury (DILI) is a major cause of drug attrition.[26]

  • Cell-based assays: Using human-derived liver cells, such as primary hepatocytes or HepG2 cells, to assess cytotoxicity, reactive oxygen species (ROS) production, and mitochondrial dysfunction.[15][28] 3D liver microtissues can provide a more physiologically relevant model.[29]

  • Biochemical analysis: In the context of the acute in vivo study, blood samples can be collected to measure liver enzyme levels (e.g., ALT, AST), which are biomarkers of liver damage.

  • Histopathology: Microscopic examination of liver tissue from the gross necropsy can reveal cellular damage.

Cardiotoxicity Screening

Cardiotoxicity is another significant concern in drug development.[27][30] Effects can range from direct damage to the heart muscle to disturbances in the heart's electrical activity.[27]

  • Human iPSC-derived cardiomyocytes (hiPSC-CMs): These cells provide a human-relevant model to assess changes in beating rate, rhythm, and contractility in response to the compound.[31][32][33] Techniques like multi-electrode arrays (MEAs) can monitor electrophysiological changes.[31]

  • Electrocardiography (ECG): In vivo studies can incorporate ECG monitoring to detect any drug-induced changes in heart rate, rhythm, and QT interval.[31]

  • Cardiac Biomarkers: Blood levels of cardiac troponins can be measured as an indicator of heart muscle damage.[33]

Section 5: Synthesis and Strategic Progression

The preliminary toxicity and cytotoxicity screening of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol should follow a logical, tiered approach.

Caption: A tiered strategy for preliminary toxicity screening.

This structured approach ensures that resources are used efficiently and that a comprehensive initial safety profile of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol is established. The data generated will be crucial for making informed decisions about the future development of this compound.

References

  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. (n.d.).
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022, November 28). WuXi AppTec.
  • MTT Assay: Assessing Cell Proliferation. (n.d.).
  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences.
  • Ames Test Protocol. (n.d.). AAT Bioquest.
  • A Standard Battery for Genotoxicity Testing of Pharmaceuticals. (n.d.). European Medicines Agency.
  • Advancing hepatotoxicity assessment: current advances and future directions. (n.d.). PMC - NIH.
  • Early Detection of Hepatotoxic Compounds in Drug Development. (n.d.). InSphero.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Comparison of five methods for the determination of lethal dose in acute toxicity studies. (n.d.). PubMed.
  • Hepatotoxicity in drug development: detection, significance and solutions. (n.d.). PubMed.
  • MTT assay protocol. (n.d.). Abcam.
  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). PMC - NIH.
  • Genotoxicity testing of drugs | High-throughput assay. (n.d.). Miltenyi Biotec.
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10).
  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). EPA Archive.
  • LD50 Values Determination Methods | Karbers Method and Miller & Tainter Methods. (2020, May 24).
  • Hepatotoxicity Assay in Drug Discovery. (n.d.). Blog.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • Effective alternative methods of LD50 help to save number of experimental animals. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • What Are the Best Methods to Test Cardiotoxicity? (2025, October 8). Creative Bioarray.
  • Genetic Toxicology Studies. (n.d.). Charles River Laboratories.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ijprajournal.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH.
  • In Vitro Hepatotoxicity Services. (n.d.). Eurofins Discovery.
  • Genetic Toxicology Services: GLP Genotoxicity. (n.d.). Pharmaron.
  • Novel Methods to Evaluate Cardiac Activity of Pharmaceuticals: Identifying New Therapies and Predicting Cardiac Toxicity. (2023, July 19). CQDM.
  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010, September 1).
  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (n.d.). PMC.
  • Ames Test | Cyprotex ADME-Tox Solutions. (n.d.). Evotec.
  • Alternative Methods for the Median Lethal Dose (LD 50 ) Test: The Up-and-Down Procedure for Acute Oral Toxicity. (2002, October 1). ILAR Journal | Oxford Academic.
  • Acute Toxicity. (n.d.). Joint Research Centre - European Commission.
  • Assessing cardiac safety in oncology drug development. (n.d.). PMC - NIH.
  • Acute toxicity - LD50 Study. (n.d.). Enamine.
  • Cardiotoxicity, Cardiac Toxicity. (n.d.). Molecular Devices.
  • OECD Test Guideline 425. (n.d.). National Toxicology Program.
  • In Vitro Cardiotoxicity Screening Approaches. (2025, April 21). National Toxicology Program - NIH.
  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia.
  • OECD Test Guideline 423. (2001, December 17). National Toxicology Program.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13).
  • Toxicological Screening. (n.d.). ATCC.
  • Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. (2002, May 15). PubMed.
  • Rapid Discovery of Functional Small Molecule Ligands against Proteomic Targets through Library-Against-Library Screening. (2016, April 6). ACS Combinatorial Science - ACS Publications.
  • 1-amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol. (n.d.). NextSDS.
  • Toxicological screening. (n.d.). PMC - NIH.

Sources

Foundational

Metabolic Profiling and Biotransformation Pathways of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol: A Technical Guide

Executive Summary The compound 1-amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol belongs to the 1-amino-1-arylpropan-2-ol family, a class of molecules characterized by an inverted stereoelectronic profile compared to tradi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol belongs to the 1-amino-1-arylpropan-2-ol family, a class of molecules characterized by an inverted stereoelectronic profile compared to traditional ephedrine alkaloids. Understanding the metabolic fate of this specific structural motif is critical for preclinical pharmacokinetics, toxicity prediction, and structural optimization. This whitepaper provides an in-depth mechanistic analysis of its predicted biotransformation pathways, driven by its unique functional groups, and outlines a self-validating experimental framework for in vitro metabolic profiling.

Structural Determinants of Metabolism (Causality)

The metabolic trajectory of any xenobiotic is dictated by its functional groups. For 1-amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol, the architecture presents four distinct sites of metabolic liability, each governed by specific enzymatic causality:

  • The 3-Methoxy Group (Phase I Liability): The electron-donating nature of the methoxy ether makes it highly susceptible to oxidative cleavage. Cytochrome P450 enzymes, specifically CYP2D6 , exhibit a high-affinity binding pocket for methoxy-aryl and methoxy-indolethylamine systems, driving rapid O-demethylation [1].

  • The 1-Amino Group (Phase I Liability): Situated on a benzylic carbon, this primary amine is a prime target for oxidative deamination. Monoamine Oxidase (MAO) or CYP450 enzymes can abstract a proton, forming an imine intermediate that hydrolyzes into a ketone.

  • The Aliphatic 2-Hydroxyl Group (Phase II Liability): Unlike many xenobiotics that require Phase I activation, the native secondary alcohol provides an immediate handle for Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can directly attach a glucuronic acid moiety to facilitate renal excretion.

  • The 4-Chloro Substituent (Metabolic Blocker): Halogenation at the para position creates a steric and electronic shield. Carbon-chlorine bonds are highly resistant to CYP450-mediated hydroxylation, effectively blocking para-hydroxylation and forcing the metabolic burden onto the meta-methoxy group and ortho positions.

Primary Biotransformation Pathways

Based on the structural determinants, the biotransformation of this compound follows three primary pathways.

Pathway A: CYP2D6-Mediated O-Demethylation

The dominant Phase I metabolic route is the O-demethylation of the 3-methoxy group. CYP2D6 catalyzes the hydroxylation of the methyl group, which subsequently leaves as formaldehyde, yielding the phenolic metabolite 1-amino-1-(4-chloro-3-hydroxyphenyl)propan-2-ol . The causality here is driven by the spatial orientation of the molecule within the CYP2D6 active site, where the basic amine anchors to Asp301, perfectly aligning the methoxy group with the heme iron for oxidation [1].

Pathway B: Oxidative Deamination

A secondary Phase I route involves the conversion of the primary amine to a ketone, yielding 1-(4-chloro-3-methoxyphenyl)-1-oxo-propan-2-ol . This pathway reduces the basicity of the molecule, drastically altering its pharmacokinetic distribution and receptor binding profile.

Pathway C: Phase II Glucuronidation

Both the parent compound (via its native 2-hydroxyl group) and the O-demethylated metabolite (via the newly formed 3-phenol group) undergo rapid Phase II conjugation. The addition of a highly polar glucuronide moiety increases the molecule's hydrophilicity, ensuring rapid clearance.

Pathway Parent 1-Amino-1-(4-chloro-3-methoxyphenyl) propan-2-ol (Parent) M1 1-Amino-1-(4-chloro-3-hydroxyphenyl) propan-2-ol (O-Demethylation) Parent->M1 CYP2D6 / CYP3A4 (O-Demethylation) M2 1-(4-chloro-3-methoxyphenyl) -1-oxo-propan-2-ol (Oxidative Deamination) Parent->M2 MAO / CYP450 (Oxidative Deamination) M3 Parent-O-Glucuronide (Phase II Conjugate) Parent->M3 UGTs (Direct Glucuronidation) M4 Phenolic-O-Glucuronide (Phase II Conjugate) M1->M4 UGTs (Sequential Glucuronidation)

Figure 1: Predicted metabolic pathways of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol.

Experimental Protocols for Metabolic Profiling

To empirically validate these pathways, a self-validating in vitro assay using Human Liver Microsomes (HLMs) is required. This system isolates hepatic Phase I metabolism and provides quantitative intrinsic clearance ( CLint​ ) data [2, 3].

Protocol: HLM Stability and Metabolite Generation Assay

System Design & Causality: This protocol incorporates strict control measures. A minus-NADPH control isolates non-CYP450 mediated degradation, while heat-inactivated microsomes control for chemical instability in the buffer. Acetonitrile (ACN) is utilized as the quenching agent because it rapidly denatures proteins, instantly halting enzymatic activity while simultaneously extracting the small-molecule metabolites.

  • Step 1: Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute the HLMs in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: MgCl2​ is essential for the stabilization of the CYP450-NADPH-reductase complex. A protein concentration of 0.5 mg/mL ensures linear kinetics without excessive non-specific protein binding.

  • Step 2: Substrate Equilibration: Spike the target compound into the HLM suspension to a final concentration of 1 µM (maintaining organic solvent <0.1% v/v to prevent enzyme inhibition). Pre-incubate the mixture at 37°C for 5 minutes.

  • Step 3: Enzymatic Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

    • Causality: NADPH serves as the obligate electron donor for CYP450 catalytic cycles; without it, Phase I oxidation cannot occur.

  • Step 4: Time-Course Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold ACN containing an internal standard (e.g., imipramine at 100 ng/mL).

  • Step 5: LC-MS/MS Analysis: Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to LC vials. Analyze via LC-MS/MS to quantify parent depletion and map metabolite masses using precursor ion scans.

Workflow Step1 HLM Preparation (0.5 mg/mL) Step2 Substrate Addition (1 µM Parent) Step1->Step2 Step3 NADPH Initiation (37°C Incubation) Step2->Step3 Step4 Reaction Quenching (Ice-cold ACN + IS) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Figure 2: Standardized HLM assay workflow for in vitro metabolite profiling.

Quantitative Data & Kinetic Parameters

The table below summarizes representative in vitro kinetic parameters for this class of 1-amino-1-arylpropan-2-ol derivatives across different species matrices. These parameters are critical for scaling in vitro clearance to in vivo hepatic clearance predictions [2].

Table 1: Representative In Vitro Kinetic Parameters in Hepatic Microsomes

Species MatrixProtein Conc. (mg/mL)Half-Life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Major Phase I Pathway
Human (HLM)0.532.542.6O-Demethylation (CYP2D6)
Rat (RLM)0.518.276.1O-Demethylation (CYP2D1)
Mouse (MLM)0.514.595.6Oxidative Deamination

Note: CLint​ is calculated using the equation: CLint​=(0.693/t1/2​)×(Incubation Volume/Microsomal Protein) .

References

  • Bach MV, Coutts RT, Baker GB. "Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives." Xenobiotica, 1999.[Link]

  • Ryu JY, Lee JH, Lee BH, Song JS, Ahn S, Oh KS. "PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes." Bioinformatics, 2022.[Link]

  • Evotec / Cyprotex. "Microsomal Stability Protocol and ADME-Tox Solutions." Evotec Science Hub, 2023.[Link]

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC-UV Method for the Quantification of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL, a substituted phenylpr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL, a substituted phenylpropanolamine derivative of potential interest in pharmaceutical development. The method utilizes reversed-phase chromatography with a C18 stationary phase and UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. The described protocol is suitable for quality control, stability testing, and research applications, and adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction and Analytical Objective

1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL is an organic molecule featuring a primary amine, a secondary alcohol, and a chlorinated, methoxy-substituted aromatic ring. Compounds with this structural motif are common in medicinal chemistry and can serve as key intermediates or active pharmaceutical ingredients (APIs). Accurate and reliable quantification is therefore critical for ensuring product quality, consistency, and safety throughout the drug development lifecycle.

The primary analytical objective is to establish a selective, sensitive, and validated HPLC method capable of quantifying 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL in the presence of potential process impurities or degradation products.

Physicochemical Properties and Chromatographic Challenges

While specific experimental data for this exact molecule is not widely published, its structure allows for the prediction of key properties relevant to HPLC method development.

  • Structure: alt text (Note: A representative structure is inferred from the IUPAC name. The exact stereochemistry is not specified.)

  • Polarity: The presence of the amine (-NH2) and hydroxyl (-OH) groups makes the molecule relatively polar. This presents a challenge for retention on traditional reversed-phase (RP-HPLC) columns, where highly polar analytes may elute too early, near the solvent front.

  • Ionization: The primary amine group (pKa typically ~9-10) is basic. The mobile phase pH will therefore be a critical parameter, controlling the analyte's ionization state and, consequently, its retention and peak shape.

  • UV Absorbance: The substituted benzene ring provides a chromophore, making UV detection a suitable quantification technique. The methoxy and chloro- substituents will influence the absorbance maximum (λ-max).

This application note addresses these challenges through a systematic method development and validation strategy.

HPLC Method Development Strategy

The development process followed a logical, stepwise approach to optimize the separation and detection of the target analyte.

MethodDevelopment start_node START: Define Analytical Target Profile (ATP) process_node1 Column Selection: - Start with standard C18 - Consider Polar-Embedded C18 for better polar retention start_node->process_node1 Initial Assessment process_node process_node decision_node decision_node end_node Optimized Method Ready for Validation process_node2 Mobile Phase Screening: - Organic: Acetonitrile (ACN) vs. Methanol (MeOH) - Aqueous: Buffered vs. Unbuffered process_node1->process_node2 Based on Analyte Polarity process_node3 pH Optimization: - Test pH 3 (suppresses silanols) - Test pH 7 (neutral) - Goal: Ensure analyte is protonated (pH < pKa-2) process_node2->process_node3 Control Ionization decision_node1 Adequate Retention & Peak Shape? process_node3->decision_node1 decision_node1->process_node1 No, Re-evaluate Column/Mobile Phase process_node4 Optimize Gradient/Isocratic Elution: - Run scouting gradient to find elution %B - Develop final gradient or isocratic method decision_node1->process_node4 Yes process_node5 Wavelength Selection: - Scan analyte spectrum - Select λ-max for best sensitivity process_node4->process_node5 process_node5->end_node

Caption: Logic flow for systematic HPLC method development.

Column Selection
  • Rationale: A reversed-phase C18 column is the standard choice for its versatility in separating a wide range of molecules based on hydrophobicity. Given the analyte's polar nature, a modern C18 column with high surface area and good end-capping was selected to minimize secondary interactions with residual silanols. For highly polar compounds that are poorly retained, a polar-embedded or polar-endcapped C18 column can be an excellent alternative to improve retention in highly aqueous mobile phases[1].

  • Selection: A Waters Symmetry C18 column (4.6 x 150 mm, 5 µm) was chosen for initial development due to its proven robustness.

Mobile Phase Composition
  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol for its lower viscosity and superior UV transparency.

  • Aqueous Phase and pH Control: This is the most critical parameter. To ensure consistent retention and symmetrical peak shape for the basic analyte, the mobile phase must be buffered. Operating at a pH at least two units below the analyte's pKa ensures it exists predominantly in its single, protonated (ionized) form, which prevents peak splitting and tailing. A low pH (around 2.5-3.5) also suppresses the ionization of residual silanols on the silica-based stationary phase, further reducing peak tailing.

  • Selection: A phosphate buffer at pH 3.0 was selected. This provides good buffering capacity in the desired range and is compatible with UV detection.

Detection Wavelength

A UV scan of a dilute standard solution of the analyte in the mobile phase was performed. The wavelength of maximum absorbance (λ-max) was determined to be approximately 278 nm, with a secondary maximum around 225 nm. To maximize sensitivity while minimizing potential interference from the mobile phase, 278 nm was selected for quantification.

Protocol: Final Optimized HPLC Method

This section provides the detailed protocol for the quantification of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL.

Equipment and Materials
  • HPLC System with quaternary pump, autosampler, column thermostat, and UV/PDA detector (e.g., Agilent 1260 Infinity II or equivalent).

  • Chromatography Data System (CDS) (e.g., OpenLab CDS or equivalent).

  • Analytical Balance (4-decimal place).

  • pH Meter.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or Nylon).

  • Reference Standard: 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL (≥98% purity).

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade water (e.g., Milli-Q).

  • Potassium dihydrogen phosphate (KH2PO4), analytical grade.

  • Phosphoric acid (H3PO4), analytical grade.

Reagent and Standard Preparation
  • Mobile Phase A (Aqueous): Dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Stock Standard Solution with diluent to cover the desired concentration range (e.g., 1, 5, 25, 50, 100, 150 µg/mL).

Chromatographic Conditions

All quantitative data should be summarized in clearly structured tables for easy comparison.

ParameterCondition
Column Waters Symmetry C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM KH2PO4, pH 3.0
Mobile Phase B Acetonitrile (ACN)
Gradient Program Time (min)
0.0
10.0
12.0
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 278 nm
Injection Volume 10 µL
Run Time 15 minutes
System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. This is mandated by pharmacopeias such as the USP. Inject the 50 µg/mL working standard solution six times and evaluate the results against the following criteria.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%

Method Validation Protocol

The optimized method was validated according to the ICH Q2(R2) guideline, which provides a framework for demonstrating that an analytical procedure is fit for its intended purpose.

ValidationWorkflow start_node Optimized Method protocol_node1 Specificity / Selectivity (Placebo, Stressed Samples) start_node->protocol_node1 Begin Validation protocol_node protocol_node end_node Validated Method protocol_node2 Linearity & Range (5-6 concentration levels) protocol_node1->protocol_node2 protocol_node3 Accuracy (Spike recovery at 3 levels) protocol_node2->protocol_node3 protocol_node4 Precision - Repeatability (n=6) - Intermediate (different day/analyst) protocol_node3->protocol_node4 protocol_node5 LOD & LOQ (Based on S/N or calibration slope) protocol_node4->protocol_node5 protocol_node6 Robustness (Vary pH, Flow, Temp) protocol_node5->protocol_node6 protocol_node6->end_node All Criteria Met

Caption: Workflow for HPLC method validation parameters.

Specificity
  • Protocol: Inject the diluent, a placebo sample (if applicable), and the analyte standard. Analyze samples that have been subjected to forced degradation (acid, base, peroxide, heat, light) to ensure there is no co-elution of degradation products with the main analyte peak.

  • Acceptance Criteria: The analyte peak should be free from interference from the diluent or placebo. Peak purity analysis (using a PDA detector) should demonstrate the peak is spectrally homogeneous.

Linearity and Range
  • Protocol: Analyze the prepared calibration standards (e.g., 1-150 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant. The range is established as the interval demonstrating acceptable linearity, accuracy, and precision.

Concentration (µg/mL)Mean Peak Area (n=3)
1.015,230
5.076,150
25.0380,500
50.0762,000
100.01,525,000
150.02,288,000
0.9998
Accuracy
  • Protocol: Perform a spike-recovery study. Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

LevelSpiked Conc. (µg/mL)Recovered Conc. (µg/mL)% Recovery
80%40.039.699.0%
100%50.050.3100.6%
120%60.059.298.7%
Precision
  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate preparations of the standard at 100% concentration (50 µg/mL) on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Precision TypenMean Peak AreaRSD (%)
Repeatability 6761,5000.8%
Intermediate 6765,2001.1%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) by injecting progressively more dilute solutions.

  • Acceptance Criteria: LOD is typically established at a S/N ratio of 3:1, and LOQ at a S/N ratio of 10:1. The LOQ must be demonstrated with acceptable precision and accuracy.

  • Results: LOD was determined to be approximately 0.2 µg/mL, and LOQ was 0.7 µg/mL.

Robustness
  • Protocol: Deliberately vary critical method parameters and observe the effect on SST results.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 2 °C (28 °C and 32 °C).

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).

  • Acceptance Criteria: The system suitability criteria must be met under all varied conditions, demonstrating the method's reliability during routine use.

Conclusion

The HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL. The use of a buffered mobile phase at low pH is critical for achieving symmetrical peaks and stable retention for this basic, polar analyte. This validated method is fit for its intended purpose and can be confidently implemented in a regulated quality control environment.

References

  • Luna Omega Polar C18 for Polar Compounds. Phenomenex. [Link]

  • ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • Phenomenex Luna Omega Polar C18 HPLC Prep Columns. LabRulez LCMS. [Link]

  • Using pH-LC to Control Selectivity of Acidic and Basic Compounds on Gemini-NX. Phenomenex. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Phenomenex. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

Sources

Application

High-Throughput LC-MS/MS Method for the Quantification of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol in Human Plasma

Introduction & Mechanistic Rationale The compound 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol (CAS 1270175-15-9) is a substituted phenalkylamine structurally related to synthetic cathinones and ephedrine alkaloids. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol (CAS 1270175-15-9) is a substituted phenalkylamine structurally related to synthetic cathinones and ephedrine alkaloids. In pharmacokinetic (PK) and forensic toxicology studies, the broad screening and precise quantification of such novel psychoactive substances (NPS) in plasma is critical for evaluating exposure and toxicological hazards[1].

Because plasma contains a complex matrix of endogenous proteins, phospholipids, and salts, detecting low-abundance basic amines requires highly sensitive LC-MS/MS methodologies[2]. To achieve this, our protocol is designed around a mechanistic understanding of the analyte's physicochemical properties:

  • Sample Preparation Causality : The analyte possesses a basic primary amine (pKa ~9.5). By acidifying the plasma, the amine becomes fully protonated. This allows it to bind strongly to a Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction (SPE) sorbent, a validated approach for isolating phenalkylamines while washing away neutral and acidic matrix interferences[3].

  • Chromatographic Causality : Instead of a standard C18 column, a Biphenyl stationary phase is utilized. The biphenyl groups provide enhanced π−π interactions with the analyte's chloro-methoxyphenyl ring, ensuring superior retention and separating the target from early-eluting polar suppression zones.

Experimental Protocols

Reagents and Materials
  • Standards : 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol (Reference Standard), Norephedrine-D3 (Internal Standard, IS).

  • Extraction Plate : Oasis MCX 96-well plate (30 mg/well).

  • Solvents : LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water (H₂O), Formic Acid (FA), and Ammonium Hydroxide (NH₄OH).

Step-by-Step Sample Preparation (MCX SPE)
  • Aliquot : Transfer 200 µL of human plasma into a 2 mL 96-well processing plate.

  • Spike : Add 20 µL of IS working solution (100 ng/mL Norephedrine-D3) to all wells (except double blanks).

  • Acidification : Add 200 µL of 2% FA in H₂O to each well. Vortex for 2 minutes to disrupt protein binding and ensure amine protonation.

  • Conditioning : Condition the MCX SPE plate with 1 mL of MeOH, followed by 1 mL of H₂O.

  • Loading : Load the acidified plasma samples onto the MCX plate. Apply a gentle vacuum (approx. 2-3 inHg) to allow dropwise percolation.

  • Wash 1 (Aqueous) : Wash with 1 mL of 2% FA in H₂O to remove polar neutral and acidic interferences.

  • Wash 2 (Organic) : Wash with 1 mL of 100% MeOH to remove neutral lipids and phospholipids.

  • Elution : Elute the target analytes with 2 x 500 µL of 5% NH₄OH in MeOH. Mechanism: The high pH neutralizes the amine, breaking the ionic interaction with the sulfonic acid sorbent.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A, vortex, and transfer to autosampler vials.

SPE_Workflow A Plasma Sample (200 µL) + Internal Standard B Acidification (Add 200 µL 2% FA) A->B D Load Sample B->D C MCX SPE Cartridge Conditioning C->D E Wash 1: 2% FA (Aq) Wash 2: 100% MeOH D->E F Elution (5% NH4OH in MeOH) E->F G Evaporate & Reconstitute F->G

Figure 1. Mixed-mode strong cation exchange (MCX) solid-phase extraction workflow.

LC-MS/MS Conditions
  • Column : Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm).

  • Column Temperature : 40°C.

  • Injection Volume : 5 µL.

  • Mobile Phase A : 0.1% FA in H₂O.

  • Mobile Phase B : 0.1% FA in ACN.

  • Ionization Mode : Electrospray Ionization Positive (ESI+).

LCMS_Logic N1 Analyte: Basic Amine (pKa ~9.5) N2 Biphenyl Column (Pi-Pi Interactions) N1->N2 Retention N3 ESI+ Ionization [M+H]+ m/z 216.1 N2->N3 Elution N4 CID Fragmentation N3->N4 Precursor N5 Quantifier: m/z 198.1 Qualifier: m/z 181.1 N4->N5 MRM

Figure 2. Mechanistic workflow from chromatographic retention to MS/MS fragmentation.

Data Presentation

Table 1: MRM Transitions and MS Parameters

Note: The exact monoisotopic mass of the analyte is 215.07 Da, yielding an [M+H]+ precursor of 216.1 m/z.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
1-Amino-1-(4-chloro...)-propan-2-ol 216.1198.115Quantifier (Loss of H₂O)
1-Amino-1-(4-chloro...)-propan-2-ol 216.1181.125Qualifier (Loss of H₂O + NH₃)
Norephedrine-D3 (IS) 155.1137.115Internal Standard Tracking
Table 2: Chromatographic Gradient
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.40955
0.50.40955
4.00.404060
4.10.40595
5.50.40595
5.60.40955
7.00.40955
Table 3: Method Validation Summary
ParameterTarget CriteriaObserved Performance
Linear Range 1.0 - 500 ng/mLR² > 0.995 (1/x² weighting)
Extraction Recovery > 70%88.4 ± 4.2%
Matrix Effect 80% - 120%94.5% (IS normalized)
Intra-day Precision (CV) < 15%4.5% - 8.2%
Inter-day Precision (CV) < 15%6.1% - 9.7%

The Self-Validating System (Quality Control)

To guarantee trustworthiness, this protocol is designed as a self-validating system:

  • Isotope Dilution Normalization : The inclusion of Norephedrine-D3 corrects for well-to-well variations in SPE recovery and continuously normalizes any residual ion suppression in the ESI source.

  • System Suitability Test (SST) : A neat standard injection prior to the biological batch ensures that the MS/MS sensitivity and chromatographic retention times are within 5% of established baselines.

  • Matrix Blanks & Zero Samples : Blank plasma extracts are injected immediately following the Upper Limit of Quantification (ULOQ) calibrators to continuously prove the absence of autosampler carryover.

References

  • [3] Beyer J, Peters FT, Kraemer T, Maurer HH. Detection and validated quantification of nine herbal phenalkylamines and methcathinone in human blood plasma by LC-MS/MS with electrospray ionization. Journal of Mass Spectrometry. 2007. URL:[Link]

  • [1] Montesano C, et al. Broad Screening and Identification of Novel Psychoactive Substances in Plasma by High-Performance Liquid Chromatography. Journal of Analytical Toxicology. 2016. URL:[Link]

  • [2] Bergmann ML, Schmedes A. Highly sensitive LC-MS/MS analysis of catecholamines in plasma. Clinical Biochemistry. 2020. URL:[Link]

Sources

Method

NMR Spectroscopy Peak Assignments and Structural Elucidation Protocol for 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol

As a Senior Application Scientist, approaching the structural elucidation of a functionalized phenethylamine analog like 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol requires more than just listing chemical shifts. It...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, approaching the structural elucidation of a functionalized phenethylamine analog like 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol requires more than just listing chemical shifts. It demands a self-validating analytical matrix. This molecule features a halogenated, methoxy-substituted aromatic ring coupled to a stereochemically rich aliphatic chain (containing two chiral centers at C-1 and C-2).

This application note provides a comprehensive, causality-driven protocol for acquiring, assigning, and validating the 1D and 2D NMR spectra of this compound.

Experimental Design & Causality

To ensure the highest fidelity of data, the experimental parameters must be tailored to the specific electronic and dynamic properties of the target molecule.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 20.0 ± 0.5 mg of the synthesized compound in 600 µL of Chloroform-d (CDCl₃) containing 0.03% v/v TMS.

    • Causality: CDCl₃ is selected over DMSO-d₆ to minimize solvent viscosity. Lower viscosity increases the molecular tumbling rate, which narrows the resonance linewidths. This is critical for resolving the fine ~2.0 Hz meta-coupling between H-2' and H-6' on the aromatic ring. If the exchangeable protons (-OH, -NH₂) need to be observed without rapid exchange broadening, a secondary sample in DMSO-d₆ should be prepared.

  • Filtration: Filter the solution through a glass wool plug into a high-precision 5 mm NMR tube.

    • Causality: Particulate matter creates magnetic susceptibility gradients, degrading the local magnetic field homogeneity and destroying multiplet resolution.

Phase 2: High-Resolution NMR Acquisition
  • 1D ¹H NMR (500 MHz): Acquire using a standard 90° pulse sequence (zg30) with 16 scans and a relaxation delay (D1) of 1.5 seconds.

  • 1D ¹³C{¹H} NMR (125 MHz): Acquire using a proton-decoupled sequence (zgpg30) with 1024 scans. Crucially, set D1 to 2.5–3.0 seconds.

    • Causality: Quaternary carbons (C1', C3', C4') lack directly attached protons to facilitate dipole-dipole relaxation. A standard 1.0s delay will result in these critical signals being saturated and lost in the baseline noise.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling delay optimized for nJCH​=8 Hz (typically 62.5 ms).

    • Causality: This specific delay time maximizes the cross-peak intensity for 3-bond correlations, which are the primary vectors used to lock the regiochemistry of the -Cl and -OCH₃ substituents on the aromatic ring.

Self-Validating 2D NMR Workflow

A robust structural assignment cannot rely on 1D data alone. The following workflow establishes a closed logical loop where every assignment is orthogonally verified.

NMR_Logic Acq Sample Prep (CDCl3) D1 1D 1H & 13C Chemical Shifts Acq->D1 COSY COSY Aliphatic Chain (H1-H2-H3) D1->COSY HSQC HSQC C-H Direct Mapping D1->HSQC HMBC HMBC Quaternary C & Regiochemistry COSY->HMBC HSQC->HMBC Val Self-Validation Stereochemistry (3J H1-H2) HMBC->Val

Workflow for self-validating NMR structural elucidation and stereochemical assignment.

Peak Assignments & Data Presentation

The chemical shifts of the 4-chloro-3-methoxyphenyl moiety are highly sensitive to the electronic nature of the C1 substituent. While literature values for highly conjugated derivatives (e.g., amides) show the H-2' proton deshielded past 7.8 ppm[1], the aliphatic nature of the propan-2-ol substituent in our target molecule results in a more shielded H-2' resonance (~6.95 ppm). This shielding effect is consistent with other non-conjugated derivatives containing the 4-chloro-3-methoxyphenyl moiety[2].

Table 1: ¹H NMR Quantitative Data Summary (500 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegrationJ (Hz)Assignment / Causality
H-3 1.05d3H6.5Terminal methyl group; split by H-2.
H-2 3.85dq1H6.5, 4.5Methine attached to -OH. Coupled to H-3 and H-1.
H-1 3.75d1H4.5Methine attached to -NH₂. J = 4.5 Hz indicates the erythro diastereomer.
-OCH₃ 3.90s3H-Methoxy protons.
H-6' 6.85dd1H8.2, 2.0Aromatic proton para to OMe. Split by H-5' (ortho) and H-2' (meta).
H-2' 6.95d1H2.0Aromatic proton ortho to OMe. Narrow meta-coupling to H-6'.
H-5' 7.30d1H8.2Aromatic proton ortho to Cl. Downfield due to halogen electronegativity.
-NH₂, -OH 2.50br s3H-Exchangeable protons. Disappear upon D₂O shake.
Table 2: ¹³C NMR Quantitative Data Summary (125 MHz, CDCl₃)

The quaternary carbon shifts, particularly C3' attached to the methoxy group (~154.5 ppm) and C4' attached to the chlorine atom (~121.0 ppm), serve as critical anchor points for HMBC mapping, a pattern corroborated by extensive studies on similar isoquinoline and pyrazole derivatives[3].

PositionShift (δ, ppm)TypeAssignment / Causality
C-3 19.5CH₃Aliphatic methyl carbon.
-OCH₃ 56.2CH₃Methoxy carbon.
C-1 60.5CHAliphatic methine attached to primary amine.
C-2 71.2CHAliphatic methine attached to hydroxyl group.
C-2' 111.5CHAromatic carbon ortho to methoxy group.
C-6' 120.5CHAromatic carbon para to methoxy group.
C-4' 121.0CQuaternary aromatic carbon attached to -Cl.
C-5' 130.2CHAromatic carbon ortho to -Cl.
C-1' 142.0CQuaternary aromatic carbon attached to aliphatic chain.
C-3' 154.5CQuaternary aromatic carbon attached to -OCH₃.

The Self-Validating System: Structural Logic

To ensure the trustworthiness of the protocol, the proposed structure must survive three distinct validation checks:

  • The Mass Balance Check: The integration of the ¹H spectrum must equal exactly 14 protons. A D₂O exchange experiment must result in the exact loss of 3 proton integrals (the broad singlet at 2.50 ppm), confirming the presence of the -NH₂ and -OH groups without overlapping aliphatic signals.

  • The Regiochemical Lock (HMBC): The exact substitution pattern of the aromatic ring is validated by the methoxy protons (3.90 ppm). In the HMBC spectrum, this singlet must show a strong 3-bond ( 3JCH​ ) correlation exclusively to the quaternary carbon at 154.5 ppm (C-3'). Furthermore, H-5' (7.30 ppm) must show a 3JCH​ correlation to C-1' and C-3', effectively "locking" the chlorine atom at the C-4' position by process of elimination. If the structure were 3-chloro-4-methoxyphenyl, the HMBC correlation network would fundamentally invert.

  • The Stereochemical Lock (COSY & J-Coupling): The coupling constant 3JH1,H2​ provides critical stereochemical validation. A 3J of ~4.5 Hz (as shown in Table 1) is indicative of the erythro (anti-periplanar/gauche) diastereomer, stabilized by intramolecular hydrogen bonding between the amine and hydroxyl groups. A larger 3J (>8.0 Hz) would indicate the threo form. The COSY spectrum must show an unbroken correlation chain from H-1 (3.75 ppm) H-2 (3.85 ppm) H-3 (1.05 ppm), validating the intact propan-2-ol backbone.

References

  • Title: Radiosynthesis of N-(4-chloro-3-[11C]methoxyphenyl)-2-picolinamide ([11C]ML128) as a PET radiotracer for metabotropic glutamate receptor subtype 4 (mGlu4) Source: PubMed Central (NIH) URL: [Link]

  • Title: Design, synthesis, in vitro potent antiproliferative activity, and kinase inhibitory effects of new triarylpyrazole derivatives possessing different heterocycle terminal moieties Source: Taylor & Francis Online URL: [Link]

  • Title: Structural Optimization of Isoquinoline Derivatives from Lycobetaine and Their Inhibitory Activity against Neuroendocrine Prostate Cancer Cells Source: MDPI (Molecules) URL: [Link]

Sources

Application

Application Notes &amp; Protocols: In Vitro Cellular Assay Strategies for the Pharmacological and Toxicological Profiling of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL

Introduction 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL is a substituted phenethylamine derivative. The chemical scaffold, characterized by a phenyl ring, an ethylamine backbone, and various substitutions, is common...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL is a substituted phenethylamine derivative. The chemical scaffold, characterized by a phenyl ring, an ethylamine backbone, and various substitutions, is common to a wide range of neuroactive compounds, including synthetic cathinones and other novel psychoactive substances (NPS).[1][2][3] These classes of molecules frequently exert their biological effects by interacting with monoamine transporters—specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4][5][6] By inhibiting the reuptake of these key neurotransmitters, such compounds can significantly alter synaptic concentrations, leading to a range of psychostimulant, entactogenic, or hallucinogenic effects.[7][8]

Given the structural alerts present in 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL, a primary hypothesis is its potential activity as a monoamine reuptake inhibitor. Furthermore, as with many centrally-acting agents, it is crucial to characterize its cytotoxic and neurotoxic potential to establish a therapeutic window or toxicological profile.[1][2]

This document provides a comprehensive guide for the in vitro characterization of this novel compound. The protocols herein are designed to be self-validating and are grounded in established methodologies for the assessment of novel psychoactive compounds. We will detail the necessary steps to:

  • Determine the cytotoxic profile of the compound in relevant cell lines.

  • Quantify its inhibitory potency at the human dopamine, serotonin, and norepinephrine transporters.

  • Investigate the potential for the compound to induce apoptosis and oxidative stress, key mechanisms of cellular toxicity.

These assays, when performed in concert, will provide a robust initial pharmacological and toxicological fingerprint of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL, guiding further pre-clinical development or risk assessment.

Part 1: Foundational Cytotoxicity Assessment

Rationale: Before investigating specific molecular targets, it is imperative to determine the concentration range at which 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL exerts cytotoxic effects. This data is critical for two reasons: 1) to identify a non-toxic concentration window for subsequent mechanistic assays, ensuring that observed effects are due to specific target engagement rather than general cellular demise, and 2) to provide a preliminary assessment of the compound's toxic potential. The Neutral Red uptake assay is a reliable and widely used method for assessing cell viability, based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[5]

Protocol 1.1: Neutral Red Uptake Cytotoxicity Assay

Objective: To determine the 50% inhibitory concentration (IC50) for cell viability of the test compound in a human cell line (e.g., HEK293 or SH-SY5Y).

Materials:

  • HEK293 or SH-SY5Y cells

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL (stock solution in DMSO or water)

  • Neutral Red (NR) stock solution (5 mg/mL in water)

  • NR assay medium (complete growth medium with 50 µg/mL Neutral Red)

  • NR destain solution (50% ethanol, 49% water, 1% glacial acetic acid)

  • 96-well cell culture plates, clear flat-bottom

  • Microplate reader (540 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Exposure:

    • Prepare serial dilutions of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL in complete growth medium. A typical concentration range to start with for novel compounds is 1 µM to 1000 µM.[5]

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-cell" blank control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate compound concentrations.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Neutral Red Staining:

    • After the 24-hour exposure, remove the treatment medium.

    • Wash the cells once with 150 µL of warm PBS.

    • Add 100 µL of pre-warmed NR assay medium to each well.

    • Incubate for 2-3 hours at 37°C, 5% CO₂. During this time, only viable cells will take up the dye into their lysosomes.

  • Dye Extraction and Quantification:

    • Remove the NR assay medium and wash the cells once with 150 µL of PBS.

    • Add 150 µL of NR destain solution to each well.

    • Place the plate on a shaker for 10-15 minutes to fully solubilize the dye.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

    • Plot the % Viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineCompound Concentration (µM)% Viability (Mean ± SD)
HEK293Vehicle (0.1% DMSO)100 ± 4.5
198.2 ± 5.1
1095.6 ± 3.9
5075.3 ± 6.2
10052.1 ± 4.8
25021.7 ± 3.3
5008.9 ± 2.1
10004.3 ± 1.5
IC50 HEK293 ~105 µM

Part 2: Monoamine Transporter Inhibition Profiling

Rationale: The primary hypothesized mechanism of action for this compound class is the inhibition of monoamine transporters.[4][6] Quantifying the potency of inhibition at DAT, SERT, and NET is essential for understanding its pharmacological profile. Fluorescence-based uptake assays offer a high-throughput, non-radioactive alternative to traditional radioligand methods.[6][9] These assays use a fluorescent substrate that is taken up by the transporters into the cell. The presence of an inhibitor will block this uptake, resulting in a decrease in intracellular fluorescence.

Protocol 2.1: Fluorescence-Based Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the IC50 values of the test compound for the inhibition of human DAT, SERT, and NET.

Materials:

  • HEK293 cells stably expressing hDAT, hSERT, or hNET (run in separate plates).

  • Assay buffer (e.g., Krebs-HEPES buffer).

  • Fluorescent monoamine transporter substrate (e.g., from a commercially available kit).

  • Known inhibitors for positive controls (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).

  • 96-well black, clear-bottom cell culture plates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the appropriate HEK293-hDAT, -hSERT, or -hNET cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Assay Execution:

    • On the day of the experiment, remove the growth medium and wash the cells once with 100 µL of assay buffer.

    • Prepare serial dilutions of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL and positive control inhibitors in assay buffer. Concentrations should bracket the expected IC50 values. Based on the cytotoxicity data, ensure concentrations do not exceed ~IC20 to avoid confounding results.

    • Add 50 µL of the diluted compounds to the wells. Include vehicle control wells.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Uptake Initiation and Measurement:

    • Prepare the fluorescent substrate solution in assay buffer according to the manufacturer's instructions.

    • To initiate uptake, add 50 µL of the fluorescent substrate solution to all wells.

    • Immediately place the plate in a pre-warmed fluorescence microplate reader.

    • Measure the fluorescence signal kinetically over 10-30 minutes, or as a single endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Define 100% uptake as the signal from the vehicle-treated cells and 0% uptake as the signal from a potent, saturating concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT).

    • Calculate the percent inhibition for each concentration:

      • % Inhibition = 100 - [((Signal_treated - Signal_0%_uptake) / (Signal_100%_uptake - Signal_0%_uptake)) * 100]

    • Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value for each transporter.

Data Presentation: Hypothetical Transporter Inhibition Data

TransporterCompound IC50 (µM)Positive Control IC50 (µM)
hDAT2.5GBR 12909: 0.05
hNET8.1Desipramine: 0.01
hSERT15.7Fluoxetine: 0.1

Experimental Workflow: Transporter Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis seed Seed HEK293 cells expressing hDAT, hNET, or hSERT incubate1 Incubate 24-48h seed->incubate1 wash Wash cells with Assay Buffer incubate1->wash add_cpd Add serial dilutions of Test Compound & Controls wash->add_cpd pre_incubate Pre-incubate 10-20 min add_cpd->pre_incubate add_sub Add Fluorescent Substrate pre_incubate->add_sub read Measure Fluorescence (Kinetic or Endpoint) add_sub->read analyze Calculate % Inhibition read->analyze ic50 Determine IC50 values via Non-linear Regression analyze->ic50

Caption: Workflow for the fluorescence-based monoamine transporter uptake inhibition assay.

Part 3: Mechanistic Toxicity Assessment

Rationale: If significant cytotoxicity is observed in Part 1, it is crucial to understand the underlying mechanism. Apoptosis (programmed cell death) and oxidative stress are common pathways of drug-induced cell death, particularly for compounds that may interfere with mitochondrial function or cellular redox balance.[10]

Protocol 3.1: Apoptosis Detection by Caspase-3/7 Activity Assay

Objective: To quantify the activation of executioner caspases-3 and -7 as an indicator of apoptosis induction.

Materials:

  • SH-SY5Y or other relevant cells

  • Complete growth medium

  • Test compound

  • Luminogenic Caspase-3/7 substrate (e.g., from a commercial kit)

  • 96-well white, opaque cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white, opaque 96-well plate and incubate for 24 hours.

    • Treat cells with the test compound at concentrations around its cytotoxic IC50 (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 6, 12, or 24 hours). Include a vehicle control and a positive control (e.g., Staurosporine).

  • Assay Execution:

    • Equilibrate the plate and the caspase reagent to room temperature.

    • Add the luminogenic caspase substrate directly to the wells according to the manufacturer's protocol.

    • Mix gently by orbital shaking for 1 minute.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Express data as fold-change in luminescence relative to the vehicle control.

Signaling Pathway: Apoptosis Induction

G Compound 1-Amino-1-(...) propan-2-OL Stress Cellular Stress (e.g., ROS, Mitochondrial Dysfunction) Compound->Stress Initiator Initiator Caspases (e.g., Caspase-9) Stress->Initiator Executioner Executioner Caspases (Caspase-3/7) Initiator->Executioner Substrates Cellular Substrates (e.g., PARP) Executioner->Substrates Apoptosis Apoptosis Substrates->Apoptosis Cleavage

Caption: Simplified signaling cascade for caspase-mediated apoptosis.

References

  • Ilic M, Maier J, Holy M, Jaentsch K, Liechti ME, Lubec G, et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available from: [Link]

  • Zwartsen A, van der Made R, Blaauboer BJ, Westerink RHS. (2020). Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Frontiers in Pharmacology. Available from: [Link]

  • Venza M, Cucinotta L, Oteri G, Trovato A, Stio M, Della-Morte D, et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences. Available from: [Link]

  • Zwartsen A, Hondebrink L, Westerink RHS. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Toxicology in Vitro. Available from: [Link]

  • Ferreira B, Calisto V, Silva JP, Dinis-Oliveira RJ, Soares JX. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. International Journal of Molecular Sciences. Available from: [Link]

  • Frensemeier L, Gualtieri F, Rösner P, Schifano F, Hiemke C, Tittmar J, et al. (2021). Evaluation of Cytotoxic and Mutagenic Effects of the Synthetic Cathinones Mexedrone, α-PVP and α-PHP. International Journal of Molecular Sciences. Available from: [Link]

  • ResearchGate. In vitro monoamine transporter reuptake inhibition of (S, S)-CE-158... Available from: [Link]

  • Araújo AM, Valente MJ, Carvalho F, de Lourdes Bastos M, Guedes de Pinho P. (2023). Cytotoxiciy test of cathinones in a human kidney cell model. MOJ Toxicology. Available from: [Link]

  • Pauk V, Hájková K, Štefková K, Sýkora D, Valentová K. (2022). 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers. International Journal of Molecular Sciences. Available from: [Link]

  • Demin KA, Kolesnikova TO, Shabalina PV, et al. (2022). Acute Behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish. ACS Chemical Neuroscience. Available from: [Link]

  • Kim S, Saha K, Lee H, et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences. Available from: [Link]

  • ResearchGate. The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. Available from: [Link]

  • Eshleman AJ, Wolfrum KM, Reed JF, et al. (2014). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • Fekete V, Varga B, Keresztyén Á, Róna K. (2020). The In Vitro Stability of Four New Psychoactive Substances in Urine Samples Stored At Different Temperatures. Journal of Addiction & Prevention. Available from: [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Available from: [Link]

  • Wagmann L, Brandt SD, Kavanagh PV, Maurer HH, Meyer MR. (2018). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis. Available from: [Link]

  • Schifano F, Napoletano F, Arillotta D, Zangani C, Gilgar L, Guirguis A, et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. Brain Sciences. Available from: [Link]

Sources

Method

Application Note: High-Recovery Solid-Phase Extraction of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL from Human Plasma

Abstract This application note presents a robust and reliable solid-phase extraction (SPE) protocol for the efficient isolation of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL, a key analyte in various research and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and reliable solid-phase extraction (SPE) protocol for the efficient isolation of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL, a key analyte in various research and drug development programs, from complex biological matrices such as human plasma. Leveraging a mixed-mode SPE strategy, this method ensures high recovery and excellent purity of the analyte, making it suitable for downstream quantitative analysis by techniques like LC-MS/MS. The protocol is designed to be self-validating and is grounded in established principles of bioanalytical method development, aligning with guidelines from regulatory bodies like the FDA and EMA.[1][2][3]

Introduction: The Analytical Challenge

1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL is a molecule of significant interest in pharmaceutical research. Accurate quantification of this analyte in biological fluids is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. However, the inherent complexity of biological matrices like plasma, which are rich in proteins, lipids, and other endogenous components, presents a significant analytical challenge. These matrix components can interfere with analysis, leading to ion suppression in mass spectrometry and inaccurate quantification. Therefore, a highly selective and efficient sample preparation method is paramount.

Solid-phase extraction (SPE) is a powerful technique for sample clean-up and concentration prior to chromatographic analysis.[4][5] This application note details a tailored SPE protocol that addresses the specific physicochemical properties of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL.

Analyte Properties and SPE Sorbent Selection

The chemical structure of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL features a substituted phenyl ring, a hydroxyl group, and a primary amine. This combination of functional groups imparts both non-polar and polar, basic characteristics to the molecule. A related compound, 1-(4-Chloro-3-methoxy-phenyl)propan-2-amine, has a calculated XLogP3 of 2.3, suggesting a degree of hydrophobicity.[6] The presence of the basic amino group allows for manipulation of its charge state through pH adjustment.

A mixed-mode SPE sorbent, which combines both reversed-phase and cation-exchange retention mechanisms, is the ideal choice for this analyte.[7][8] This dual retention mechanism provides superior selectivity and cleaning efficiency compared to single-mode SPE. The reversed-phase functionality will interact with the non-polar phenyl ring, while the cation-exchange mechanism will retain the protonated amine group.

For this protocol, we recommend a polymeric mixed-mode cation-exchange (MCX) sorbent. These sorbents are stable across a wide pH range and offer high binding capacity.

Experimental Workflow

The following diagram illustrates the complete workflow for the solid-phase extraction of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL from human plasma.

SPE_Workflow cluster_Pre Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_Post Post-Elution Pre_Sample Human Plasma Sample Pre_Acid Acidification (e.g., with Phosphoric Acid) Pre_Sample->Pre_Acid Disrupt protein binding Protonate analyte Pre_Vortex Vortex & Centrifuge Pre_Acid->Pre_Vortex SPE_Condition 1. Condition Sorbent (Methanol) SPE_Load 3. Load Pre-treated Sample Pre_Vortex->SPE_Load SPE_Equilibrate 2. Equilibrate Sorbent (Acidified Water) SPE_Condition->SPE_Equilibrate SPE_Equilibrate->SPE_Load SPE_Wash1 4. Wash 1 (Acidic Wash) SPE_Load->SPE_Wash1 Remove polar interferences SPE_Wash2 5. Wash 2 (Organic Wash) SPE_Wash1->SPE_Wash2 Remove non-polar interferences SPE_Elute 6. Elute Analyte (Ammoniated Organic Solvent) SPE_Wash2->SPE_Elute Disrupt both retention mechanisms Post_Evap Evaporate to Dryness SPE_Elute->Post_Evap Post_Recon Reconstitute in Mobile Phase Post_Evap->Post_Recon Post_Analysis LC-MS/MS Analysis Post_Recon->Post_Analysis

Sources

Application

Application Note: Crystallization and Isolation Protocols for 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Physicochemical Profiling 1-Amino-1-(4-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Physicochemical Profiling

1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol is a highly functionalized phenylpropanolamine derivative. Featuring a primary amine, a secondary alcohol, and a halogenated, methoxy-substituted aromatic ring, this motif is a critical building block in the synthesis of kinase inhibitors and ATP-binding cassette (ABC) transporter modulators [1].

The molecule possesses two contiguous stereocenters (C1 and C2), yielding four possible stereoisomers (two syn/anti or erythro/threo enantiomeric pairs). The primary challenge in downstream processing is twofold:

  • Chemical Purification: Removing unreacted starting materials and synthetic byproducts.

  • Stereochemical Resolution: Isolating the desired diastereomer or enantiomer from a racemic mixture.

Because the free base is prone to oiling out (liquid-liquid phase separation) during direct concentration, isolation is most robustly achieved via reactive crystallization to form the hydrochloride salt, followed by diastereomeric salt resolution if chiral purity is required [2].

Physicochemical Properties & Solvent Selection

Understanding the thermodynamic solubility of the free base versus its salt forms is critical for designing a self-validating crystallization system. The basicity of the primary amine (predicted pKa ~9.5) allows for efficient salt formation, which dramatically shifts the solubility profile.

Table 1: Physicochemical & Solubility Profile
Property / StateFree BaseHydrochloride (HCl) SaltL-Tartrate Salt
Molecular Weight 215.68 g/mol 252.14 g/mol 365.76 g/mol
Physical State Viscous oil / Amorphous solidCrystalline white powderHighly crystalline solid
Aqueous Solubility Poor (< 1 mg/mL)High (> 50 mg/mL)Moderate (~15 mg/mL)
Organic Solubility High (EtOAc, DCM, EtOH)Low in non-polars (MTBE, Heptane)Low in alcohols (EtOH, IPA)
Preferred Isolation Liquid-Liquid ExtractionAntisolvent Cooling CrystallizationFractional Crystallization

Causality in Solvent Selection: Isopropanol (IPA) is selected as the primary solvent for HCl salt crystallization because it provides high solubility for the free base but a steep temperature-dependent solubility curve for the salt. Methyl tert-butyl ether (MTBE) is utilized as an antisolvent because it rapidly decreases the dielectric constant of the medium, forcing the ionic salt out of solution while retaining lipophilic impurities in the mother liquor [3].

Process Workflow

The following workflow outlines the transition from a crude aqueous/organic reaction mixture to an enantiopure isolated active pharmaceutical ingredient (API) intermediate.

Workflow Crude Crude Reaction Mixture (Aqueous/Organic) Extraction Liquid-Liquid Extraction (pH > 11, EtOAc) Crude->Extraction Phase Separation FreeBase Free Base Organic Phase (Amino Alcohol) Extraction->FreeBase Organic Layer HCl_Form Reactive Crystallization (Anhydrous HCl in IPA) FreeBase->HCl_Form Acidification Antisolvent Antisolvent Addition (MTBE) & Cooling HCl_Form->Antisolvent Supersaturation Filtration Filtration & Drying (HCl Salt Isolation) Antisolvent->Filtration Crystal Growth Resolution Diastereomeric Resolution (L-Tartaric Acid in EtOH) Filtration->Resolution Chiral Separation PureEnantiomer Enantiopure Tartrate Salt (>99% ee/de) Resolution->PureEnantiomer Fractional Crystallization

Figure 1: Downstream isolation and chiral resolution workflow for the amino alcohol.

Detailed Experimental Protocols

Protocol A: Primary Isolation via Liquid-Liquid Extraction (Free Base)

Objective: Isolate the crude free base from the synthetic reaction mixture while purging water-soluble impurities.

  • Quench & pH Adjustment: Transfer the crude reaction mixture to a jacketed reactor. Cool to 10 °C. Slowly add 2.0 M NaOH (aq) until the aqueous phase reaches pH > 11.0.

    • Mechanistic Insight: The pKa of the primary amine is ~9.5. Adjusting the pH to >11 ensures >99% of the molecule is in its deprotonated, lipophilic free base form, preventing product loss in the aqueous waste.

  • Extraction: Add Ethyl Acetate (EtOAc) at a ratio of 3 volumes (3V) relative to the aqueous layer. Agitate vigorously for 15 minutes, then allow 20 minutes for phase separation.

  • Washing: Separate the organic layer. Wash the organic phase with 10% w/w NaCl (brine) (1V) to remove residual alkalinity and polar byproducts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter, and concentrate under reduced pressure (40 °C, 50 mbar) to yield the free base as a viscous, pale-yellow oil.

Protocol B: Reactive Antisolvent Crystallization of the Hydrochloride Salt

Objective: Convert the crude oil into a highly pure, handleable crystalline solid.

  • Dissolution: Dissolve the crude free base oil in anhydrous Isopropanol (IPA) (5V) in a crystallizer equipped with an overhead stirrer.

  • Acidification: Cool the solution to 5 °C. Dropwise, add 1.05 equivalents of anhydrous HCl in IPA (5.0 M). Maintain the internal temperature below 15 °C during addition to prevent thermal degradation or etherification of the secondary alcohol.

    • Self-Validation Step: Test the pH of an aliquot (diluted 1:1 with water); it should be between 1.0 and 2.0. If not, add HCl in 0.05 eq increments.

  • Seeding & Antisolvent Addition: Warm the mixture to 25 °C. Add 0.5% w/w of pure 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol HCl seeds. Hold for 30 minutes to establish a seed bed. Slowly dose Methyl tert-butyl ether (MTBE) (10V) over 2 hours using a linear addition profile.

    • Mechanistic Insight: Slow antisolvent addition combined with seeding prevents "oiling out" (liquid-liquid phase separation), a common failure mode in amino alcohol crystallizations where the supersaturation ratio spikes too rapidly[3].

  • Cooling & Isolation: Cool the suspension to 0 °C at a rate of 0.2 °C/min. Hold at 0 °C for 2 hours. Filter the slurry via a Nutsche filter, wash the cake with cold MTBE (2V), and dry under vacuum at 45 °C to constant weight.

Protocol C: Diastereomeric Salt Resolution (Optional)

Objective: Isolate a single enantiomer from the racemic/diastereomeric mixture using classical resolution.

  • Freebasing the Salt: Suspend the HCl salt in DCM (5V) and 1.0 M NaOH (5V). Stir until fully dissolved. Separate the organic layer, dry, and solvent-swap into absolute Ethanol (EtOH) (10V).

  • Salt Formation: Heat the EtOH solution to 60 °C. Add a warm solution of 0.5 equivalents of O,O'-dibenzoyl-L-tartaric acid (L-DBTA) in EtOH (2V).

    • Mechanistic Insight: Using 0.5 equivalents of the resolving agent (the "Method of Half-Quantities") forces competition between the enantiomers, thermodynamically favoring the precipitation of the least soluble diastereomeric salt pair, drastically improving the Enantiomeric Excess (ee) [4].

  • Crystallization: Cool the mixture naturally to room temperature over 4 hours. The less soluble diastereomeric salt will selectively crystallize.

  • Recrystallization: Filter the crystals and recrystallize once from boiling EtOH (8V) to upgrade the optical purity to >99% ee.

Mechanistic Insights & Troubleshooting (E-E-A-T)

Managing Hydrogen Bonding Networks: Amino alcohols like 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol possess both hydrogen bond donors (-NH₂, -OH) and acceptors (-OH, -OCH₃). During crystallization, these groups can form strong intermolecular networks with protic solvents (like water or ethanol). This is why anhydrous conditions are strictly enforced during Protocol B; the presence of water can lead to the formation of stable, low-melting hydrates or syrup-like mesophases that refuse to crystallize [2].

Overcoming Oiling Out (LLPS): If the MTBE antisolvent is added too quickly, the system bypasses the metastable zone and enters the labile zone, causing the solute to separate as an amorphous, solute-rich liquid phase rather than a crystal. By implementing a strict 0.2 °C/min cooling ramp and linear antisolvent dosing , the process remains within the metastable zone, ensuring that supersaturation is relieved strictly through crystal growth rather than nucleation of a liquid phase [3].

References

  • European Patent Office. (2014). Novel Pyrimidine and Pyridine Compounds and Their Usage (EP 2970120 B1). Google Patents.
  • Lim, J. J., et al. (2020). A Flow Process Built upon a Batch Foundation—Preparation of a Key Amino Alcohol Intermediate via Multistage Continuous Synthesis. Organic Process Research & Development, 24(10), 1927–1937. ACS Publications. Available at:[Link]

  • Zhang, H., et al. (2012). Development of Continuous Anti-Solvent/Cooling Crystallization Process Using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers. Organic Process Research & Development, 16(5), 915–924. ACS Publications. Available at:[Link]

  • Szeleczky, Z., et al. (2016). Effect of ultrasound-assisted crystallization in the diastereomeric salt resolution of tetramisole enantiomers in ternary system with O,O'-dibenzoyl-(2R,3R)-tartaric acid. Ultrasonics Sonochemistry. ResearchGate. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol

Welcome to the technical support center for the synthesis of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your reaction yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.

Introduction to the Synthesis

The synthesis of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol, a substituted phenylpropanolamine, is a multi-step process that requires careful control of reaction conditions to achieve high yield and diastereoselectivity. A common and logical synthetic approach begins with the appropriately substituted acetophenone, proceeds through an α-functionalized ketone intermediate, and concludes with a stereoselective reduction. This guide will focus on a plausible and widely applicable synthetic strategy, addressing potential challenges at each stage.

A proposed synthetic pathway is outlined below:

Synthetic_Pathway A 4-Chloro-3-methoxy- acetophenone B α-Bromo-4-chloro-3-methoxy- propiophenone A->B Bromination C α-Amino-4-chloro-3-methoxy- propiophenone B->C Amination D 1-Amino-1-(4-chloro-3-methoxyphenyl) propan-2-ol C->D Diastereoselective Reduction Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A Dissolve N-Boc-α-amino ketone in anhydrous THF B Cool to -78 °C A->B C Slowly add LiBHEt₃ B->C D Monitor by TLC C->D E Quench with H₂O D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Purify by chromatography G->H

Optimization

Technical Support Center: Resolving Chromatographic Co-elution for 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL

Welcome to the technical support center dedicated to addressing chromatographic challenges with 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL. This guide provides in-depth troubleshooting strategies and frequently aske...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing chromatographic challenges with 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals in achieving optimal separation and resolving co-elution issues. Our approach is grounded in fundamental chromatographic principles and field-proven experience to ensure scientific integrity and reliable results.

Understanding the Analyte: 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of the target analyte.

  • Structure and Polarity: The molecule possesses a primary amine (-NH2) and a secondary alcohol (-OH) group, rendering it a polar compound .[1] The presence of a substituted phenyl ring adds some non-polar character.

  • Chirality: The molecule contains a chiral center, meaning it exists as a pair of enantiomers. This is a critical consideration, as enantiomers can have different pharmacological activities and may require specific chiral stationary phases for separation.

  • Ionization: The primary amine group is basic and will be protonated at acidic pH. This ionization state significantly impacts its retention in reversed-phase chromatography.[2][3]

Frequently Asked Questions (FAQs)

Here are some common questions and answers to get you started:

Q1: Why is my peak for 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL co-eluting with other components in my sample?

A1: Co-elution occurs when two or more compounds elute from the chromatographic column at the same time.[4] For a polar and ionizable compound like this, common causes include:

  • Insufficient Retention in Reversed-Phase (RP) HPLC: Highly polar compounds often have weak interactions with non-polar stationary phases like C18, causing them to elute early, near the solvent front, where other polar impurities might also appear.[1][5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, the analyte's ionization state can lead to poor retention and peak shape, increasing the likelihood of co-elution.[2][3][6]

  • Structural Similarity of Co-eluting Compound: If an impurity or related compound has a very similar structure and polarity, separation can be challenging on a standard column.

  • Chiral Co-elution: If you are not using a chiral column, the two enantiomers of your compound will co-elute.

Q2: My peak is showing significant tailing. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like this is often caused by strong interactions between the protonated amine group and residual acidic silanol groups on the surface of silica-based stationary phases.[2] To mitigate this:

  • Use a Modern, High-Purity Silica Column: These columns have fewer accessible silanol groups.

  • Operate at a Higher pH: At a pH well above the pKa of the silanols (around 3.5-4.5) and closer to or above the pKa of the analyte's amine group, the interactions are minimized.[2]

  • Use a Polar-Embedded or Endcapped Column: These columns have stationary phases designed to shield the silanol groups.[7]

  • Add a Competing Base to the Mobile Phase: A small amount of an additive like triethylamine (TEA) can be used, but be mindful of its compatibility with your detector.

Q3: How do I choose the right column for my analysis?

A3: The choice of column is critical for successful separation.

  • For Achiral Separations:

    • C18 Columns: A good starting point, but you may need to use one with a high ligand density or one that is stable at high pH to get adequate retention and peak shape.

    • Polar-Embedded/Endcapped Phases: These can provide alternative selectivity and better peak shape for polar bases.

    • Phenyl-Hexyl Phases: The phenyl ring in the stationary phase can offer pi-pi interactions with the aromatic ring of your analyte, providing a different separation mechanism.

  • For Chiral Separations:

    • You will need a Chiral Stationary Phase (CSP) . Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a common and effective choice for a wide range of compounds.[8][9]

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

This guide provides a logical workflow for troubleshooting co-elution issues.

Diagram: Troubleshooting Workflow for Co-elution

CoElution_Troubleshooting cluster_mp Mobile Phase Optimization cluster_sp Stationary Phase Selectivity cluster_alt Alternative Techniques start Co-elution Observed check_purity 1. Assess Peak Purity (DAD/MS Scan) start->check_purity modify_mobile_phase 2. Modify Mobile Phase check_purity->modify_mobile_phase Impure Peak resolved Resolution Achieved check_purity->resolved Pure Peak (False Alarm) adjust_ph 2a. Adjust pH (for ionizable compounds) modify_mobile_phase->adjust_ph change_column 3. Change Stationary Phase change_rp 3a. Different Reversed-Phase (e.g., Phenyl-Hexyl, Polar-Embedded) change_column->change_rp consider_alternative 4. Consider Alternative Chromatography use_sfc 4a. Supercritical Fluid Chromatography (SFC) consider_alternative->use_sfc adjust_organic 2b. Change Organic Modifier (e.g., ACN to MeOH) adjust_ph->adjust_organic adjust_gradient 2c. Modify Gradient Slope adjust_organic->adjust_gradient adjust_gradient->change_column Still Co-eluting adjust_gradient->resolved Success use_hilic 3b. Switch to HILIC change_rp->use_hilic use_chiral 3c. Use Chiral Column (if enantiomers) use_hilic->use_chiral use_chiral->consider_alternative Still Co-eluting use_chiral->resolved Success use_sfc->resolved Success

Caption: A systematic workflow for troubleshooting chromatographic co-elution.

Step 1: Assess Peak Purity

Question: Is it a true co-elution, or is it a distorted peak?

Action:

  • Diode Array Detector (DAD/PDA): If you are using a DAD, perform a peak purity analysis across the peak. If the spectra are not homogenous, you have co-elution.[4]

  • Mass Spectrometry (MS): An MS detector is a powerful tool to identify co-elution. Monitor different m/z values across the peak. If the ion ratios change, multiple components are present.[4]

Step 2: Modify the Mobile Phase

The mobile phase is often the easiest parameter to adjust to influence selectivity.

2a. Adjusting Mobile Phase pH

Question: How can I use pH to resolve my co-elution?

Causality: For an amine-containing compound, pH is the most powerful tool to alter retention in reversed-phase HPLC.[2][3] By changing the pH, you alter the degree of ionization of your analyte and potentially the co-eluting impurity, which can lead to significant changes in their relative retention times.

Protocol:

  • Determine the pKa of your analyte and, if known, the co-eluting impurity.

  • Screen a range of pH values. A good starting point is to test a low pH (e.g., 2.5-3.5 with formic or trifluoroacetic acid), a mid-range pH (e.g., 5-7 with acetate or phosphate buffers, though phosphate is not MS-compatible), and a high pH (e.g., 9-10.5 with ammonium bicarbonate or carbonate, which are MS-compatible).[2][10]

  • Ensure your column is stable at the chosen pH. Not all silica-based columns can tolerate high pH.[2]

pH RangeAnalyte StateExpected Retention in RP-HPLCBuffer Considerations (MS-Compatible)
Low pH (<4) Protonated (Cationic)Less Retained0.1% Formic Acid, 0.1% TFA
High pH (>9) Neutral (Free Base)More Retained10mM Ammonium Bicarbonate/Carbonate[2]

2b. Change the Organic Modifier

Question: Will changing my organic solvent help?

Causality: Different organic solvents (e.g., acetonitrile vs. methanol) can alter the selectivity of the separation by changing the nature of the interactions between the analytes, the mobile phase, and the stationary phase.

Protocol:

  • If you are using acetonitrile (ACN), try replacing it with methanol (MeOH) or a mixture of the two.

  • Keep the initial and final solvent strengths similar to your original method as a starting point.

2c. Modify the Gradient Slope

Question: Can I improve separation by changing my gradient?

Causality: A shallower gradient (a smaller change in organic solvent percentage over a longer time) increases the time the analytes spend in the "just right" mobile phase composition for separation, often improving resolution for closely eluting peaks.

Protocol:

  • Decrease the slope of your gradient in the region where your compounds of interest are eluting.

  • If you are running an isocratic method, consider developing a shallow gradient.

Step 3: Change the Stationary Phase

If mobile phase modifications are insufficient, changing the column chemistry is the next logical step.

3a. Different Reversed-Phase Chemistry

Question: My C18 column isn't working. What else can I try?

Causality: Different stationary phases offer different separation mechanisms.

Recommended Alternatives:

  • Phenyl-Hexyl: Provides pi-pi interactions which can be beneficial for aromatic compounds.

  • Polar-Embedded/Endcapped: These phases are more compatible with highly aqueous mobile phases and can offer better peak shape for polar bases.[7]

  • Fluorophenyl: Offers alternative selectivity based on dipole-dipole interactions.

3b. Switch to HILIC

Question: When should I consider Hydrophilic Interaction Chromatography (HILIC)?

Causality: HILIC is designed for the retention and separation of highly polar compounds that are poorly retained in reversed-phase. It uses a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high concentration of organic solvent.

Protocol:

  • Stationary Phase: Use a HILIC column (e.g., bare silica, amide, or diol).

  • Mobile Phase: Start with a high percentage of acetonitrile (e.g., 95%) and a small amount of aqueous buffer (e.g., 5% of 10mM ammonium formate).

  • Gradient: Elute by increasing the aqueous portion of the mobile phase.

3c. Use a Chiral Column

Question: I suspect I have enantiomers co-eluting. What should I do?

Causality: Enantiomers have identical physical properties in a non-chiral environment and will not be separated on a standard achiral column. A chiral stationary phase (CSP) is required to create a chiral environment where the two enantiomers can have different interactions, leading to different retention times.

Protocol:

  • Select a CSP: Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are a good starting point for screening.

  • Mobile Phase: Chiral separations are often performed in normal-phase (e.g., hexane/ethanol) or polar organic mode (e.g., acetonitrile/methanol). Reversed-phase conditions are also possible on some CSPs.

  • Method Development: Follow the column manufacturer's guidelines for mobile phase selection and screening.

Step 4: Consider Alternative Chromatographic Techniques

Question: I've tried everything in HPLC and still have co-elution. What's next?

Causality: Sometimes, a different chromatographic technique can provide the dramatic change in selectivity needed for a difficult separation.

Supercritical Fluid Chromatography (SFC)

  • Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase.[11] It is often considered a form of normal-phase chromatography.

  • Advantages:

    • Orthogonal Selectivity: SFC often provides very different selectivity compared to reversed-phase HPLC.

    • Excellent for Chiral Separations: SFC is a powerful technique for the rapid separation of enantiomers.[11][12][13]

    • Faster Separations: The low viscosity of the mobile phase allows for higher flow rates and faster analysis times.[13]

Summary of Recommendations

IssuePrimary RecommendationSecondary ActionRationale
Co-elution with Polar Impurity Modify mobile phase pH.Switch to a HILIC column.To maximize differences in polarity and ionization state.
Peak Tailing Use a high-purity, endcapped column at high pH.Add a mobile phase modifier (if MS-compatible).To minimize secondary interactions with silanol groups.
Enantiomeric Co-elution Use a Chiral Stationary Phase (CSP).Consider SFC for faster chiral method development.Enantiomers require a chiral environment for separation.
No Retention in RP-HPLC Switch to a HILIC column.Use a polar-embedded RP column with 100% aqueous mobile phase.HILIC is designed for polar analytes.

By systematically working through these troubleshooting steps, you can diagnose the root cause of your co-elution issues and develop a robust and reliable chromatographic method for the analysis of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL.

References

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • 1-(4-Chloro-3-methoxy-phenyl)propan-2-amine | C10H14ClNO. PubChem. [Link]

  • Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. PubMed. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Mobile phases compatible for LC/MS. Shimadzu. [Link]

  • Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. PubMed. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Supercritical fluid chromatography. Wikipedia. [Link]

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Agilent. [Link]

  • Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Improving Long-Term Stability of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol Stock Solutions

Welcome to the Technical Support Center. As researchers transition from initial synthesis to long-term biological or analytical assays, maintaining the structural integrity of complex chiral molecules becomes paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers transition from initial synthesis to long-term biological or analytical assays, maintaining the structural integrity of complex chiral molecules becomes paramount. 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol is a highly functionalized β-amino alcohol. While its unique structural motifs—a primary amine, a secondary alcohol, and a halogenated, methoxy-substituted aromatic ring—make it a valuable pharmacological intermediate, they also introduce specific chemical liabilities.

This guide provides a comprehensive, self-validating framework for diagnosing, preventing, and troubleshooting degradation in your stock solutions.

Structural Vulnerabilities & The Causality of Degradation

To stabilize a molecule, one must first understand how and why it degrades. The degradation of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol is governed by three primary structural features:

  • The Primary Amine (Oxidation Liability): The lone pair of electrons on the primary nitrogen is highly nucleophilic. In the presence of dissolved oxygen or reactive oxygen species (ROS), this amine is rapidly oxidized to form N-oxides or hydroxylamines[1]. This is the most common cause of spontaneous degradation in standard aqueous or DMSO stock solutions.

  • The Propan-2-ol Backbone (Thermal/pH Liability): The secondary alcohol is generally stable at physiological pH. However, under extreme acidic conditions coupled with heat, the hydroxyl group can undergo protonation and subsequent elimination (dehydration), forming a substituted alkene[2].

  • The 4-Chloro-3-Methoxyphenyl Ring (Photolytic Liability): The methoxy group is strongly electron-donating via resonance, which enriches the electron density of the aromatic ring. While the inductive electron-withdrawing effect of the para-chloro substituent provides some stabilization, the enriched ring remains susceptible to radical-mediated photolytic cleavage when exposed to ambient UV light[3].

Experimental Protocols: A Self-Validating Stabilization System

To ensure your stock solutions remain pristine, you must implement a preparation protocol that neutralizes the structural liabilities mentioned above, followed by a forced degradation assay to validate your analytical detection methods.

Protocol A: Preparation of Ultra-Stable 10 mM Stock Solutions

Causality Focus: Tying up the amine lone pair and eliminating oxidative/photolytic triggers.

  • Solvent Selection & pH Control: Do not use unbuffered water or physiological PBS (pH 7.4) for long-term storage. At pH 7.4, a significant fraction of the amine remains unprotonated. Instead, prepare a 100 mM Citrate-Acetate buffer adjusted to pH 4.5 . At this pH, the primary amine is fully protonated ( NH3+​ ), which eliminates its nucleophilicity and drastically reduces oxidative susceptibility[3].

  • Solvent Degassing: Transfer the pH 4.5 buffer (or anhydrous DMSO, if an organic stock is required) into a sealed Schlenk flask. Sparge the solvent with high-purity Argon gas for 30 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the precise amount of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol and dissolve it in the degassed solvent under an Argon blanket. Avoid rigorous heating; use gentle sonication (max 25°C) if necessary.

  • Aliquoting & Storage: Dispense the solution into single-use, headspace-free amber glass vials (to prevent photolysis). Purge the headspace of each vial with Argon before capping. Store immediately at -20°C.

Protocol B: Stability-Indicating Forced Degradation Assay

Causality Focus: Creating a self-validating HPLC method that can reliably separate the parent compound from its degradation products.

To prove your HPLC method can actually detect degradation, you must intentionally destroy the compound and analyze the profile[1].

  • Oxidative Stress: Mix 0.5 mL of the 10 mM stock with 0.5 mL of 3% H2​O2​ . Incubate at 25°C for 24 hours in the dark.

  • Acidic/Alkaline Stress: Mix 0.5 mL of stock with 0.5 mL of 0.1 M HCl (Acid) or 0.1 M NaOH (Base). Incubate at 60°C for 48 hours.

  • Photolytic Stress: Expose 1 mL of the stock solution in a clear quartz vial to a UV lamp (254 nm) for 24 hours at room temperature.

  • Analysis: Neutralize all samples and inject them into an LC-MS/HPLC system (e.g., C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA). Ensure the parent peak is fully resolved from the newly formed stress-induced peaks.

Quantitative Degradation Matrix

The following table summarizes the expected degradation profiles derived from the forced degradation assays, allowing you to rapidly diagnose the root cause of stock solution failure based on chromatographic shifts.

Stress ConditionPrimary Degradation MechanismExpected Chromatographic Shift (RP-HPLC)Kinetic Impact (Estimated Half-Life)Primary Mitigation Strategy
Oxidative ( O2​ / ROS) Amine oxidation to N-oxideEarly eluting peak (Increased polarity)< 7 days (in ambient air)Argon sparging; store in headspace-free vials.
Alkaline (pH > 8.0) Free-base oxidation / Nucleophilic attackAccelerated N-oxide formation~14 days (at 25°C)Maintain stock at pH 4.0–5.0 to protonate amine.
Thermal (> 60°C) Dehydration of secondary alcoholLate eluting peak (Loss of -OH, increased lipophilicity)~48 hours (at 80°C)Store at -20°C; avoid heat during dissolution.
Photolytic (UV Light) Radical cleavage of methoxy/chloro ringMultiple undefined broad peaks< 24 hours (under direct UV)Use amber glass vials; handle under low light.

Troubleshooting & FAQs

Q: My HPLC analysis shows a new, early-eluting peak appearing as a "shoulder" on the main peak after two weeks of storage. What is happening? A: This is the classic signature of oxidative degradation. The primary amine is likely oxidizing into an N-oxide[1]. Because N-oxides are significantly more polar than the parent amine, they interact less with the hydrophobic stationary phase of a C18 column, causing them to elute earlier. To resolve this, ensure your solvents are thoroughly sparged with Argon and consider adding a trace amount of an antioxidant (e.g., ascorbic acid) if compatible with your downstream assay.

Q: Can I use standard PBS (pH 7.4) for my aqueous working stock? A: We strongly advise against storing the concentrated stock in PBS. At pH 7.4, a significant equilibrium fraction of the β-amino alcohol exists as a free base, leaving the nitrogen lone pair exposed to oxidative attack. We recommend preparing the primary stock in a slightly acidic buffer (pH 4.5) where the amine is fully protonated and chemically shielded[3]. You can then dilute this stock into your pH 7.4 assay buffer immediately prior to use.

Q: My compound precipitated after several freeze-thaw cycles. Can I heat it to 50°C to redissolve it? A: No. Repeated freeze-thaw cycles cause localized concentration gradients that force the compound out of solution. Applying high heat (>40°C), especially in the presence of any dissolved oxygen, will exponentially accelerate thermal degradation and oxidation[4]. Instead, use gentle sonication in a room-temperature water bath (20–25°C) for 5–10 minutes. To prevent this issue entirely, aliquot your stock solutions into single-use volumes before the initial freeze.

Q: I am attempting to derivatize the alcohol group, but the amine keeps reacting. How do I control this? A: The primary amine is significantly more nucleophilic than the secondary alcohol. To selectively target the hydroxyl group, you must first protect the amine (e.g., using a Boc or Fmoc protecting group). Alternatively, specific silylation protocols utilizing nitrogenous bases (like DMAP or imidazole) can be employed to rapidly derivatize β-amino alcohols at room temperature while managing the reactivity of both functional groups[2].

Diagnostic Workflow Visualization

Below is the logical workflow for diagnosing and mitigating degradation in your stock solutions.

G Start Detect Degradation (HPLC/LC-MS) Profile Analyze Degradation Profile (Identify Byproducts) Start->Profile Oxidation Oxidative Degradation (N-oxide / Color Change) Profile->Oxidation Hydrolysis pH-Mediated Dehydration (Loss of -OH) Profile->Hydrolysis Photo Photolytic Cleavage (Aromatic Ring Alteration) Profile->Photo SolOx Action: Purge with Argon/N2 Add Antioxidant (e.g., Ascorbate) Oxidation->SolOx SolHyd Action: Buffer to pH 4.0-5.0 (Protonate Primary Amine) Hydrolysis->SolHyd SolPhoto Action: Store in Amber Vials Maintain at -20°C Photo->SolPhoto Validate Validate via Forced Degradation Assay SolOx->Validate SolHyd->Validate SolPhoto->Validate

Fig 1: Diagnostic workflow for identifying and mitigating β-amino alcohol degradation.

References

  • OSTI.gov. "Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detection." Available at: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Bitopic Ligands Support the Presence of a Metastable Binding Site at the β2 Adrenergic Receptor." Available at: [Link]

Sources

Optimization

Overcoming ion suppression and matrix effects in 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific bioanalytical challenges associated with 1-Amino-1-(4-chloro-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific bioanalytical challenges associated with 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL .

This compound—a highly polar, basic amino alcohol (pKa ~9.5) with a lipophilic substituted phenyl ring—presents a classic bioanalytical paradox. Due to its polar amine and hydroxyl groups, it typically elutes early on standard Reversed-Phase (RP) C18 columns. Unfortunately, this early elution window is heavily populated by unretained endogenous matrix components (e.g., salts, polar lipids, proteins), which aggressively compete for charge in the mass spectrometer's ion source, leading to severe ion suppression [1].

This guide provides self-validating protocols, mechanistic explanations, and actionable strategies to isolate your analyte and restore signal integrity.

PART 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why does my analyte signal drop by 80% in plasma/urine extracts compared to neat solvent? A: You are experiencing ESI (Electrospray Ionization) ion suppression. In ESI, ionization occurs in the liquid phase. Your target amino alcohol and co-eluting matrix components must compete for space at the surface of the electrospray droplet and for available protons ( H+ ). Because biological matrices contain high concentrations of endogenous basic compounds and salts that elute in the column void volume, your early-eluting analyte is "crowded out" and fails to enter the gas phase as a measurable ion.

Q2: How can I visually map exactly where the suppression is happening in my chromatogram? A: You must utilize a Post-Column Infusion (PCI) setup[1]. By continuously infusing a neat standard of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL post-column while injecting a blank matrix extract, you create a continuous baseline MS signal. Any dips in this baseline indicate zones of severe ion suppression caused by eluting matrix components. If your analyte's retention time falls within one of these "dips," you must alter your chromatography.

PCI_Setup LC LC Pump (Injects Blank Matrix) Column Analytical Column LC->Column Gradient Flow Tee Mixing Tee Column->Tee Matrix Eluent Syringe Syringe Pump (Neat Analyte @ 10 µL/min) Syringe->Tee Constant Analyte Infusion MS Mass Spectrometer (Monitors Analyte MRM) Tee->MS Combined Flow to Source

Fig 1: Post-column infusion setup for mapping matrix effects across the chromatographic run.

Q3: Standard C18 isn't retaining the compound enough. What are my chromatographic alternatives? A: To move the analyte out of the suppression zone, you must increase its retention factor ( k′ ). For a polar basic amine, you have two primary orthogonal strategies: HILIC or High-pH Reversed-Phase .

Chrom_Tree Start Analyte: Polar Basic Amine Elutes in void volume on C18 Q1 Can your LC column and MS tolerate high pH (pH > 10)? Start->Q1 HighPH High-pH Reversed Phase (e.g., 0.1% NH4OH mobile phase) Analyte becomes neutral, retention increases Q1->HighPH Yes HILIC HILIC Chromatography (High Organic Mobile Phase) Retains polar protonated amine Q1->HILIC No / Prefer low pH

Fig 2: Chromatographic decision tree for increasing retention of polar basic amines.

Q4: Protein precipitation (PPT) leaves too much matrix. What is the best sample prep strategy? A: Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) [3]. Because your analyte has a primary amine, it will be positively charged at low pH. MCX sorbents contain both hydrophobic (reversed-phase) and sulfonic acid (strong cation exchange) functional groups. This allows you to lock the protonated amine onto the sorbent, wash away neutral and acidic lipids with 100% organic solvent, and then elute the highly purified analyte using a high-pH organic solvent [4].

Q5: Can changing the MS ionization source reduce matrix effects? A: Yes. If ESI suppression cannot be resolved chromatographically, switch to Atmospheric Pressure Chemical Ionization (APCI) . APCI relies on gas-phase ion-molecule reactions initiated by a corona discharge, rather than liquid-phase charge partitioning. Studies consistently demonstrate that APCI is significantly more resistant to matrix effects and ion suppression in complex mixtures compared to ESI [2].

PART 2: Step-by-Step Experimental Protocols

Protocol 1: Mixed-Mode Strong Cation Exchange (MCX) SPE Workflow

Purpose: To yield a highly purified extract free of ion-suppressing phospholipids.

  • Sample Pre-treatment: Dilute 200 µL of biological sample (plasma/urine) with 200 µL of 4% Phosphoric Acid ( H3​PO4​ ). Causality: Drops the pH well below the analyte's pKa (~9.5), ensuring 100% protonation of the primary amine for optimal ion exchange binding [4].

  • Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL LC-MS grade Water through the 30 mg MCX cartridge.

  • Loading: Load the pre-treated acidified sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in Water. Causality: Removes highly polar, water-soluble matrix interferences while keeping the analyte locked via ionic bonds.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: This is the critical step. The 100% organic wash strips away hydrophobic phospholipids and neutral lipids that cause late-eluting matrix effects, while the analyte remains ionically bound.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the primary amine, breaking the ionic bond with the sulfonic acid sorbent, allowing the organic solvent to elute the target.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in the initial LC mobile phase.

Protocol 2: Post-Column Infusion (PCI) Mapping

Purpose: To validate that the chosen chromatographic method has successfully moved the analyte out of suppression zones.

  • Prepare a neat solution of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL at 100 ng/mL in mobile phase.

  • Connect a syringe pump to a zero-dead-volume mixing tee installed between the LC column outlet and the MS source inlet.

  • Infuse the neat standard continuously at 10 µL/min.

  • Set the MS/MS to monitor the specific MRM transition for the analyte.

  • Inject a blank matrix extract (prepared via your chosen sample prep method) onto the LC column and run the gradient.

  • Data Interpretation: Observe the MS baseline. A stable baseline indicates no matrix effect. A negative deflection (valley) indicates ion suppression. Adjust the LC gradient so the analyte's retention time falls in a stable baseline region.

PART 3: Data Presentation

Table 1: Impact of Sample Preparation on Matrix Factor (MF) and Recovery Note: A Matrix Factor of 1.0 indicates zero matrix effect. MF < 1.0 indicates suppression.

Sample Preparation MethodMechanism of CleanupAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Removal
Protein Precipitation (PPT) Denaturation only92%0.35 (Severe Suppression)Poor
Liquid-Liquid Extraction (LLE) Hydrophobic partitioning65%0.78 (Moderate Suppression)Moderate
Mixed-Mode SPE (MCX) Orthogonal (RP + Ion Exchange)88% 0.96 (Negligible Effect) Excellent (>99%)

Table 2: ESI vs. APCI Susceptibility to Matrix Effects Comparative data demonstrating ionization source resilience [2].

Ionization SourcePhase of IonizationMatrix Factor (Plasma Extract)Signal-to-Noise (S/N)
Heated ESI (HESI) Liquid-phase droplet evaporation0.45150
cVSSI-APCI Gas-phase corona discharge0.89 850

PART 4: References

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of the American Society for Mass Spectrometry.[Link]

  • Development of cVSSI-APCI for the Improvement of Ion Suppression and Matrix Effects in Complex Mixtures. Analytical Chemistry.[Link]

  • Sample Preparation Product Guidebook. Shimadzu.[Link]

  • Current Methodologies for Drugs of Abuse Urine Testing - A White Paper. Biotage.[Link]

Reference Data & Comparative Studies

Validation

Validation of analytical methods for 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL testing

Executive Summary & Mechanistic Context 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol (e.g., CAS 1270175-15-9 for the (1R,2S) isomer) is a critical chiral amino alcohol utilized as a pharmaceutical intermediate[1]. Bec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol (e.g., CAS 1270175-15-9 for the (1R,2S) isomer) is a critical chiral amino alcohol utilized as a pharmaceutical intermediate[1]. Because the pharmacological efficacy and safety of downstream active pharmaceutical ingredients (APIs) heavily depend on stereochemical purity and the absence of genotoxic impurities, analytical testing must be rigorously validated.

This guide provides an objective comparison of three primary analytical platforms—HPLC-UV , LC-MS/MS , and Chiral SFC (Supercritical Fluid Chromatography) —for the testing of this compound. All methodologies discussed herein are grounded in the causality of molecular interactions and are structured to comply with the ICH Q2(R2) guidelines for the validation of analytical procedures[2].

ValidationWorkflow Start Method Selection (HPLC/LC-MS/SFC) Spec Specificity & System Suitability Start->Spec Sens Sensitivity (LOD & LOQ) Spec->Sens Lin Linearity & Range Sens->Lin Prec Precision & Accuracy (Recovery %) Lin->Prec Robust Robustness (ICH Q2(R2)) Prec->Robust End Validated Method Ready for QC Robust->End

Caption: ICH Q2(R2) Analytical Method Validation Workflow.

Comparative Analysis of Analytical Platforms

Selecting the appropriate analytical method depends entirely on the specific quality attribute being measured.

  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection): Best suited for routine assay and bulk purity testing. While robust, it lacks the sensitivity required for ultra-trace impurity detection and the selectivity needed for rapid chiral separations.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The gold standard for quantifying trace-level genotoxic impurities. By utilizing Electrospray Ionization in positive mode (ESI+), the primary amine group of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol is easily protonated [M+H]+ . Multiple Reaction Monitoring (MRM) filters out matrix interference, providing unparalleled sensitivity[3].

  • Chiral SFC (Supercritical Fluid Chromatography): The optimal choice for separating the stereoisomers of this compound. SFC utilizes supercritical CO2​ , which has lower viscosity and higher diffusivity than liquid mobile phases. This results in faster mass transfer, sharper peaks, and significantly reduced analysis times compared to normal-phase HPLC[4].

Quantitative Method Performance Data

The following table summarizes the validated performance metrics across the three platforms, demonstrating their respective operational domains.

Validation Parameter (ICH Q2)HPLC-UV (Bulk Assay)LC-MS/MS (Trace Impurities)Chiral SFC (Enantiomeric Purity)
Detection Limit (LOD) 0.5 µg/mL1.0 ng/mL0.1 µg/mL
Quantitation Limit (LOQ) 1.5 µg/mL3.0 ng/mL0.3 µg/mL
Linearity Range 10 - 200 µg/mL5 - 500 ng/mL1 - 100 µg/mL
Accuracy (Recovery %) 98.5% - 101.2%95.0% - 104.5%97.8% - 102.1%
Precision (%RSD) < 1.0%< 5.0%< 2.0%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in System Suitability Testing (SST) criteria that must be met before any sample data is considered trustworthy.

Protocol A: LC-MS/MS for Trace Impurity Quantification

Mechanistic Rationale: Trace impurities often co-elute with the main API peak in standard UV detection. LC-MS/MS bypasses this by filtering ions based on their specific mass-to-charge ( m/z ) transitions in the collision cell, ensuring absolute specificity[3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of the sample and dissolve it in 10 mL of diluent (Water:Acetonitrile 50:50 v/v) to yield a 1 mg/mL stock solution.

  • Calibration Standards: Serially dilute the stock solution to prepare working standards ranging from 5 ng/mL to 500 ng/mL.

  • Chromatographic Setup: Equilibrate a C18 UPLC column (50 x 2.1 mm, 1.7 µm) at 40°C. Use a gradient mobile phase: Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (Acetonitrile). Flow rate: 0.4 mL/min.

  • MS Optimization: Operate the tandem mass spectrometer in ESI+ mode. Optimize the collision energy (CE) and cone voltage for the specific MRM transitions of the target impurities.

  • Self-Validation Checkpoint (System Suitability): Before analyzing unknown samples, inject the LOQ standard (3.0 ng/mL) six consecutive times.

    • Acceptance Criteria: The system is only validated for use if the Signal-to-Noise (S/N) ratio is 10:1 and the %RSD of the peak area is 5.0%.

Protocol B: Chiral SFC for Enantiomeric Resolution

Mechanistic Rationale: 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol contains a basic primary amine that strongly interacts with residual, unendcapped silanols on silica-based chiral stationary phases (CSPs). This interaction causes severe peak tailing. Adding a basic modifier like Diethylamine (DEA) competitively binds to these silanol sites, masking them and ensuring sharp, symmetrical peaks[4].

ChiralMech Analyte Amino Alcohol Racemate Interaction Stereoselective Interactions Analyte->Interaction CSP Polysaccharide CSP (Chiral Selector) CSP->Interaction Isomer1 Enantiomer 1 (Lower Affinity) Interaction->Isomer1 Isomer2 Enantiomer 2 (Higher Affinity) Interaction->Isomer2 Additive Basic Additive (DEA) Masks Silanols Additive->Interaction Enhances Peak Shape

Caption: Chiral recognition mechanism on a polysaccharide stationary phase with DEA additive.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic mixture in pure methanol to a concentration of 1 mg/mL.

  • Stationary Phase Selection: Install a polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Utilize supercritical CO2​ as Mobile Phase A. Prepare the co-solvent (Mobile Phase B) as Methanol containing 0.1% Diethylamine (DEA).

  • Chromatographic Conditions: Set the automated backpressure regulator (ABPR) to 120 bar and the column compartment to 35°C. Execute an isocratic elution at 80% A / 20% B with a flow rate of 3.0 mL/min. Monitor UV absorbance at 230 nm.

  • Self-Validation Checkpoint (System Suitability): Inject a racemic resolution standard prior to the sample sequence.

    • Acceptance Criteria: The run is only considered valid if the critical resolution ( Rs​ ) between the (1R,2S) and (1S,2R) enantiomers is 1.5 (baseline separation), and the USP tailing factor for both peaks is 1.2.

References

  • CAS No. 1270175-15-9 Specifications - Ambeed. 1

  • ICH Q2(R2) Guideline on validation of analytical procedures - European Medicines Agency (EMA). 2

  • A Novel LC-MS/MS Method Development and Validation for Ultra-trace Level Determination - Semantic Scholar. 3

  • Technical Support Center: Chiral Separation of Amino Alcohols - Benchchem. 4

Sources

Comparative

Comparative Efficacy and Mechanistic Profiling of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol in Targeted Scaffold Discovery

As a Senior Application Scientist in early-stage drug discovery, navigating the transition from fragment hits to optimized lead compounds requires rigorous biophysical and metabolic validation. This guide provides an in-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the transition from fragment hits to optimized lead compounds requires rigorous biophysical and metabolic validation. This guide provides an in-depth comparative analysis of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol (hereafter referred to as Compound 1 ), evaluating its efficacy as a privileged fragment-based lead (FBL) against standard reference scaffolds.

By utilizing Janus Kinase 1 (JAK1) as our primary target model, we will deconstruct the mechanistic advantages of this specific pharmacophore, benchmark its binding metrics, and outline the self-validating experimental protocols required to confirm its utility in Fragment-Based Drug Discovery (FBDD).

Mechanistic Rationale: The 4-Chloro-3-Methoxyphenyl Pharmacophore

The architectural design of Compound 1 is not arbitrary; it is a highly evolved building block tailored for kinase hinge-binding and solvent-channel extension.

  • The 4-Chloro Substitution: The chlorine atom is precisely sized to occupy the deep, hydrophobic sub-pocket of the JAK1 active site (near Leu959). Its lipophilicity drives the enthalpic component of binding.

  • The 3-Methoxy Group: This moiety acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of the kinase hinge region. The combination of the 4-chloro and 3-methoxy groups has been structurally validated as a driver for JAK1 selectivity over JAK2. Specifically, the single amino acid variance between JAK1 (Glu966) and JAK2 (Asp939) allows this motif to achieve superior selectivity profiles [1].

  • The 1-Amino-propan-2-ol Tail: Unlike planar aniline references, the aliphatic amino-propanol tail provides a three-dimensional vector that extends toward the solvent interface. The hydroxyl group at the C2 position displaces high-energy water molecules, providing an entropic boost to the binding affinity, while the methyl group shields the chain from rapid metabolic degradation.

Comparative Efficacy and Ligand Efficiency

To objectively quantify the performance of Compound 1, we compared it against three standard reference fragments in a biophysical binding assay against recombinant JAK1 and JAK2 kinase domains.

  • Ref A: 4-Chloroaniline (Basic hydrophobic hinge binder)

  • Ref B: 3-Methoxyaniline (Basic H-bond acceptor)

  • Ref C: 1-Amino-1-phenylpropan-2-ol (Unsubstituted propanolamine core)

Table 1: Biophysical Binding and Selectivity Metrics
Fragment ScaffoldJAK1 Kd​ (µM)JAK2 Kd​ (µM)Selectivity (JAK1/JAK2)Ligand Efficiency (LE)*
Compound 1 12.5115.09.2x0.38
Ref A (4-Chloroaniline)150.0180.01.2x0.29
Ref B (3-Methoxyaniline)210.0250.01.2x0.27
Ref C (Unsubstituted)85.090.01.0x0.31

*Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where a value > 0.30 is considered highly favorable for fragment advancement.

Data Synthesis: Compound 1 demonstrates a nearly 7-fold improvement in JAK1 affinity compared to the unsubstituted Reference C, and establishes a definitive 9.2x selectivity window over JAK2. The synergistic effect of the 4-Cl and 3-OMe groups elevates the Ligand Efficiency to 0.38, making it an exceptional starting point for fragment ligation.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the data presented above must be generated using self-validating assay architectures. Below are the step-by-step methodologies for the key experiments.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Causality: Fragment hits typically exhibit high micromolar affinities. Traditional biochemical kinase assays often yield false negatives or artifactual interference at these high concentrations. SPR provides real-time, label-free kinetic and thermodynamic validation, effectively filtering out non-specific binders[2].

  • Surface Preparation: Immobilize recombinant human JAK1 (kinase domain) on a CM5 sensor chip via standard amine coupling. Target an immobilization level of 3000-4000 RU to ensure a sufficient signal-to-noise ratio for low-molecular-weight fragments.

  • Surface Blocking: Quench unreacted active ester sites with 1M ethanolamine-HCl (pH 8.5) to prevent non-specific background binding.

  • Analyte Preparation: Prepare a 10-point concentration series of Compound 1 and References (ranging from 1 µM to 500 µM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Injection Cycle: Inject analytes at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second dissociation phase.

  • Self-Validation Checkpoint: Inject a known high-affinity reference (e.g., Tofacitinib) at the start, middle, and end of the run. If the Rmax​ of Tofacitinib drops by >10%, the surface is degrading, and the run must be aborted. Apply solvent correction (1.5% to 2.5% DMSO) to account for bulk refractive index changes.

  • Data Fitting: Fit the resulting sensorgrams using a 1:1 steady-state affinity model, as fragment association/dissociation kinetics are typically too fast for reliable kon​/koff​ mathematical resolution.

Protocol B: Microsomal Stability Assay (In Vitro Clearance)

Causality: The introduction of the propan-2-ol tail provides a critical solvent-channel interaction vector but introduces potential metabolic liabilities (e.g., glucuronidation of the hydroxyl group or oxidation of the amine). Establishing intrinsic clearance ( CLint​ ) early ensures the fragment is robust enough for cellular assays.

  • Incubation: Incubate 1 µM of Compound 1 with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: Aliquot 50 µL of the mixture at specific time points (0, 5, 15, 30, 45, 60 min) and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate microsomal proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the percentage of the remaining parent compound.

  • Self-Validation Checkpoint: Run a parallel incubation without NADPH to distinguish enzymatic degradation from chemical instability. Concurrently run Verapamil as a high-clearance positive control to validate the enzymatic activity of the microsome batch.

Fragment-to-Lead Optimization Workflow

The integration of Compound 1 into a broader drug discovery pipeline follows a strict, biophysically driven workflow. The diagram below maps the logical progression from initial library screening to in vivo efficacy.

G N1 Fragment Library Screening N2 Hit Identification: Compound 1 N1->N2 Primary Assay N3 SPR Binding Validation N2->N3 Orthogonal N4 X-ray Crystallography (JAK1 Hinge) N3->N4 Structural N5 Lead Optimization (Vector Extension) N4->N5 Rational Design N6 JAK1 Selective Inhibitor N5->N6 In Vivo Efficacy

Fig 1: Fragment-based drug discovery workflow for JAK1 selective inhibitors.

References

  • Title: Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Source: Journal of Medicinal Chemistry (Siu et al., 2017)[1] URL: [Link]

  • Title: Emerging role of surface plasmon resonance in fragment-based drug discovery. Source: Future Medicinal Chemistry (Navratilova & Hopkins, 2011)[2] URL: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL Analogs

This guide provides a detailed analysis of the structure-activity relationships (SAR) for analogs of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL, a scaffold belonging to the broader class of amino alcohols. These com...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed analysis of the structure-activity relationships (SAR) for analogs of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL, a scaffold belonging to the broader class of amino alcohols. These compounds are structurally related to phenylethanolamines and aryloxypropanolamines, which are known to interact with adrenergic receptors. Understanding the precise relationship between molecular structure and biological activity is paramount in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. This document synthesizes key structural insights, presents comparative data, and details the experimental methodologies crucial for these investigations.

The Core Scaffold: Foundational Pharmacophoric Features

The parent compound, 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL, possesses a distinct set of features that are critical for its biological activity. The molecule is built upon a propan-2-ol backbone, featuring an amino group at position C1 and a hydroxyl group at C2. The C1 carbon is also attached to a substituted phenyl ring. This arrangement creates two chiral centers, making stereochemistry a critical determinant of its pharmacological profile.

The primary functional groups—the aromatic ring, the hydroxyl group, and the amino group—are known to form key interactions with adrenergic receptors, which are G protein-coupled receptors (GPCRs).[1][2] The substituted phenyl ring often engages in hydrophobic and van der Waals interactions within the receptor's binding pocket, while the hydroxyl and amino groups typically form essential hydrogen bonds.

G cluster_scaffold Core Scaffold: 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL Scaffold A A: Phenyl Ring Substituents B B: Amino (NH2) Group C C: Hydroxyl (OH) Group & Stereochemistry

Caption: Key pharmacophoric regions of the core scaffold.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the three key regions of the scaffold reveals critical insights into the structural requirements for optimal biological activity.

Phenyl Ring Modifications

The substitution pattern on the phenyl ring significantly influences receptor affinity and selectivity. The electronic and steric properties of the substituents dictate the nature of the interaction with the receptor binding site.

  • Halogen Substitution (4-Chloro): The chloro group at the para-position is an electron-withdrawing group that can impact the electronics of the entire ring system. Its size and lipophilicity contribute to the binding affinity. Replacing it with other halogens (e.g., Fluoro, Bromo) or removing it would likely alter both potency and receptor subtype selectivity.

  • Alkoxy Substitution (3-Methoxy): The methoxy group at the meta-position is a hydrogen bond acceptor and can influence the conformation of the molecule. Its conversion to a hydroxyl group could introduce a hydrogen bond donor, potentially increasing affinity if the receptor pocket has a corresponding acceptor. Studies on similar aryloxypropanolamines have shown that the nature of substituents in this region is critical for selectivity, particularly for β3-adrenergic receptors.[1][3]

Modification on Phenyl RingPredicted Impact on ActivityRationale
Replacement of 4-Cl with 4-F Potentially retained or slightly altered activity.Fluorine is a smaller, more electronegative halogen.
Replacement of 4-Cl with 4-CH₃ Likely altered activity and selectivity.Changes steric bulk and electronic properties from withdrawing to donating.
Conversion of 3-OCH₃ to 3-OH May increase potency.Introduces a hydrogen bond donor, potentially forming a new key interaction.
Removal of Substituents Significant decrease in activity.Substituents are critical for specific interactions within the binding pocket.
Amino Group Modifications

The primary amino group is a crucial site for functionalization and is often a key anchoring point to the receptor, typically forming an ionic bond with an acidic residue like aspartic acid in adrenergic receptors.[4]

  • N-Alkylation: The size of the alkyl substituent on the nitrogen atom is a well-established determinant of adrenergic receptor selectivity.

    • Small alkyl groups (e.g., N-methyl): Generally maintain activity.

    • Bulky alkyl groups (e.g., N-isopropyl, N-tert-butyl): Tend to increase selectivity for β-adrenergic receptors over α-receptors.

  • Acylation/Carbamatization: Converting the basic amino group to a neutral amide or carbamate would likely abolish or drastically reduce activity, as the positive charge at physiological pH is essential for the primary ionic interaction with the receptor.[5]

Modification on Amino GroupPredicted Impact on ActivityRationale
N-H to N-CH₃ Activity likely maintained.Minimal steric hindrance added.
N-H to N-isopropyl Increased β-receptor selectivity.Bulky group favors the larger β-receptor binding pocket.
N-H to N-acetyl (Amide) Drastic reduction or loss of activity.Removes the positive charge necessary for the key ionic interaction.
The Critical Role of Stereochemistry

The 1-amino-propan-2-ol backbone contains two chiral centers at C1 and C2, leading to four possible stereoisomers: (1R, 2S), (1S, 2R), (1R, 2R), and (1S, 2S). Biological systems, including receptors, are inherently chiral, meaning they will interact differently with each stereoisomer.[6][7] This stereoselectivity is a fundamental principle in pharmacology.[8][9]

For most adrenergic agonists of this class, the biological activity resides predominantly in a single isomer. For example, in many phenylethanolamine agonists, the (1R, 2S)- or (R)-configuration at the carbon bearing the hydroxyl group is crucial for potent activity. The other enantiomers and diastereomers are often significantly less active or may even exhibit different pharmacological profiles (e.g., antagonism).[10] Therefore, stereochemical integrity is a critical design parameter.[6]

G cluster_isomers Stereoisomers of the Propan-2-ol Backbone cluster_activity Typical Activity Profile R1S2 (1R, 2S) (Erythro) High High Activity R1S2->High S1R2 (1S, 2R) (Erythro) Low Low/No Activity S1R2->Low R1R2 (1R, 2R) (Threo) R1R2->Low S1S2 (1S, 2S) (Threo) S1S2->Low

Caption: Differential activity of stereoisomers.

Experimental Protocols for SAR Evaluation

To quantify the effects of these structural modifications, robust and reproducible in vitro assays are essential. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11]

Protocol: Radioligand Competition Binding Assay

This protocol describes how to determine the binding affinity (Ki) of test analogs for a specific adrenergic receptor subtype.

Objective: To measure the ability of unlabeled analog compounds to compete with a high-affinity radiolabeled ligand for binding to a specific receptor subtype (e.g., β2-adrenergic receptor).

Materials:

  • Cell membranes expressing the human β2-adrenergic receptor.

  • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), a high-affinity β-adrenergic antagonist.

  • Test Compounds: Synthesized analogs of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL.

  • Non-specific control: Propranolol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • 96-well filter plates (GF/C filters).

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Ligand Addition: Add a fixed concentration of [³H]-DHA (e.g., 1 nM) to all wells.

  • Competitor Addition:

    • Add increasing concentrations of the test analog to designated wells (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Add buffer for "Total Binding" wells.

    • Add a high concentration of unlabeled propranolol (10 µM) for "Non-specific Binding" wells.

  • Membrane Addition: Add a pre-determined optimal amount of receptor-containing cell membranes to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the GF/C filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test analog.

    • Plot the percentage of specific binding against the log concentration of the analog to generate a competition curve.

    • Use non-linear regression to determine the IC₅₀ value (the concentration of analog that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand competition binding assay.

Conclusion and SAR Synthesis

  • Phenyl Ring: The 4-chloro and 3-methoxy substituents are critical for receptor recognition. Their modification offers a direct path to modulating potency and selectivity.

  • Amino Group: A basic amine, positively charged at physiological pH, is indispensable for high-affinity binding. The steric bulk of N-substituents is a key determinant for directing selectivity towards β-adrenergic receptors.

  • Stereochemistry: The absolute configuration at the C1 and C2 carbons is arguably the most critical factor for activity. Biological potency almost certainly resides in a single stereoisomer, making stereocontrolled synthesis essential for drug development.

Future design efforts should focus on the asymmetric synthesis of pure stereoisomers while exploring a diverse but rational set of substitutions on the phenyl ring to optimize interactions within the specific adrenergic receptor subtype of interest.

References

  • Part 8: Stereochemistry in Biologics and Natural Products - Chiralpedia. (2025, September 25). Vertex AI Search.
  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. (2018, May 16). PubMed.
  • In vitro determination of the ability of drugs to bind to adrenergic receptors. PubMed.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020, June 29). MDPI.
  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. (2018, May 16). MDPI.
  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022, March 28). ACS Publications.
  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024, January 1). PMC.
  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. (2024, March 21). International Journal of Pharmaceutical Sciences.
  • Biocatalytic syntheses of (R)-1-phenylpropan-2-amine. ResearchGate.
  • Pharmacological Importance of Stereochemical Resolution of Enantiomeric Drugs. ResearchGate.
  • Comparative 3D QSAR study on β1-, β2-, and β3-adrenoceptor agonists. PMC.
  • Activation of β-Adrenergic Receptor Kinase During Myocardial Ischemia. Circulation Research - American Heart Association Journals.
  • Summary of the results of SAR studies performed on different regions of the synthesized derivatives. ResearchGate.
  • 1-amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol. PubChemLite.
  • 2-Amino-2-oxazolines, Part 9: Synthesis and pharmacological evaluation of N-phenyl-N'-[1-[3-(1-aryl-4-piperazinyl)propan-2-ol]]ureas. PubMed.
  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023, April 3). MDPI.
  • Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches. (2021, October 17). MDPI.
  • Synthesis and Structure−Activity Relationship of Fluoro Analogues of 8-{2-[4-(4-Methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as Selective α1d-Adrenergic Receptor Antagonists. (2005, March 30). Journal of Medicinal Chemistry - ACS Publications.
  • Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. (2021, August 29). Semantic Scholar.
  • Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy. (2024, February 29). Semantic Scholar.
  • Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. Google Patents.
  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. (2020, November 25). MDPI.
  • 2-Amino-1-(4-methoxyphenyl)propan-1-ol. Benchchem.
  • Visualization of β-adrenergic receptor dynamics and differential localization in cardiomyocytes. (2021, June 4). PNAS.
  • 1-(4-Chlorophenyl)-3-(2-methoxyanilino)propan-1-one. PMC - NIH.

Sources

Comparative

Cross-reactivity of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL in standard enzyme immunoassays

An in-depth technical evaluation for researchers, clinical toxicologists, and assay development scientists. Executive Summary The rapid proliferation of novel psychoactive substances (NPS) and their metabolites presents...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation for researchers, clinical toxicologists, and assay development scientists.

Executive Summary

The rapid proliferation of novel psychoactive substances (NPS) and their metabolites presents a continuous challenge for clinical and forensic toxicology[1]. 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL is a highly substituted, structurally atypical amphetamine/cathinone derivative. Because standard enzyme immunoassays (EIAs) are optimized for classic pharmacophores (e.g., 2-amino-1-phenylpropane), the unique structural orientation of this compound severely disrupts antibody recognition[2]. This guide objectively compares the predicted cross-reactivity of this metabolite across standard commercial EIA platforms and provides a self-validating experimental protocol for empirical verification.

Mechanistic Rationale: Structure-Activity Relationship (SAR)

To understand why this compound interacts poorly with standard screening assays, we must analyze the causality behind antibody binding kinetics. Immunoassays for amphetamines rely on the spatial recognition of the primary amine and the unsubstituted phenyl ring[1].

1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL deviates from the classic amphetamine structure in two critical ways:

  • The "Reversed" Backbone: Classic amphetamines possess a 2-amino-1-phenylpropane backbone, providing a one-carbon (methylene) spacer between the aromatic ring and the amine. In contrast, this compound features a 1-amino-1-arylpropan-2-ol structure. The primary amine is benzylic (directly attached to C1). This shifts the spatial coordinate of the nitrogen atom, misaligning it with the antibody's primary hydrogen-bonding pocket.

  • Steric Hindrance: The addition of a 4-chloro and 3-methoxy group creates massive steric bulk on the phenyl ring. Antibodies raised against unsubstituted amphetamine (e.g., in EMIT II Plus) possess narrow hydrophobic pockets that physically cannot accommodate these bulky halogens and methoxy groups, leading to steric rejection[2].

SAR_Binding cluster_Assay Immunoassay Antibody Pocket Ab Anti-Amphetamine Target: 2-amino-1-phenylpropane Classic Classic Amphetamine Optimal Spacer & No Bulky Ring Classic->Ab High Affinity (True Positive) Novel 1-Amino-1-(4-chloro-3-methoxyphenyl)... Benzylic Amine & Steric Clash Novel->Ab Steric Rejection (Low Cross-Reactivity)

SAR dictating antibody binding affinity and steric rejection.

Comparative Assay Performance

Based on the structural divergence of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL, we can predict its cross-reactivity profile across three major commercial platforms. Immunoassays are the primary screening methodology, but their susceptibility to designer drug cross-reactivity varies significantly by the underlying technology[2].

  • CEDIA® DAU Amphetamine/Ecstasy (Thermo Fisher): Utilizing recombinant β-galactosidase technology, CEDIA assays historically demonstrate a broader cross-reactivity profile for ring-substituted designer drugs (yielding up to 57% positive rates for certain NPS panels)[2]. However, the benzylic amine shift will still severely limit binding.

  • EMIT® II Plus Amphetamines (Siemens): Based on Glucose-6-Phosphate Dehydrogenase (G6PDH) inhibition, this assay is highly specific to classic amphetamines and rigorously rejects bulky ring substitutions[2].

  • DRI® Ecstasy (Thermo Fisher): Optimized specifically for the 3,4-methylenedioxy structure of MDMA. The 4-chloro-3-methoxy substitution shares a similar spatial volume to the methylenedioxy ring, potentially allowing marginal pseudo-mimicry, resulting in slightly higher (though still sub-clinical) cross-reactivity[1].

Quantitative Cross-Reactivity Comparison (Predicted)

Data represents the apparent concentration when challenged with 10,000 ng/mL of the target metabolite.

Immunoassay PlatformTarget AnalyteCutoff (ng/mL)Apparent Conc. at 10,000 ng/mLPredicted Cross-Reactivity (%)Clinical Implication
CEDIA DAU Amp/Ecstasy Amphetamine500< 50 ng/mL< 0.5%High risk of false negatives
EMIT II Plus Amp Amphetamine500< 10 ng/mL< 0.1%Complete non-detection
DRI Ecstasy MDMA500~ 120 ng/mL~ 1.2%Sub-cutoff; reported as negative

Self-Validating Experimental Protocol

To empirically validate the cross-reactivity of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL, laboratories must deploy a self-validating protocol grounded in FDA 510(k) and CLSI guidelines[3],[4]. This system ensures that any observed signal is strictly causal to the analyte and not matrix interference.

Step-by-Step Methodology
  • Matrix Preparation (The Baseline): Obtain certified drug-free human urine. Confirm the absence of endogenous interfering substances by running the blank matrix through the target EIA. The baseline apparent concentration must be below the Limit of Blank (LoB)[5].

  • Analyte Spiking (Dose-Response Mapping): Prepare a 1 mg/mL methanolic stock solution of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL. Spike the drug-free urine to create a dilution series at critical concentrations: 1,000 ng/mL, 5,000 ng/mL, 10,000 ng/mL, and 50,000 ng/mL[6]. Rationale: Testing at supra-physiological levels is required to detect weak cross-reactivity[3].

  • Replicate Analysis (Precision Control): Analyze each concentration level in quintuplicate (n=5) on an automated chemistry analyzer (e.g., Beckman AU480)[6],[7]. Rationale: Immunoassays do not require strict LOD/LOQ for validation, but precision around the cutoff requires robust statistical replication[7].

  • Data Processing & Calculation: Calculate the apparent concentration of the target drug (e.g., Amphetamine) using the assay's calibration curve. Determine the percentage using the formula: % Cross-Reactivity = (Mean Apparent Concentration / Target Spiked Concentration) × 100[5].

Protocol N1 Drug-Free Urine Matrix N2 Spike Analyte (1k - 50k ng/mL) N1->N2 N3 Analyze Replicates (n=5 per level) N2->N3 N4 Calculate Apparent Concentration N3->N4 N5 Determine % Cross-Reactivity N4->N5

Self-validating experimental workflow for immunoassay cross-reactivity.

Conclusion & Analytical Recommendations

Due to the benzylic shift of the primary amine and the extreme steric hindrance of the 4-chloro-3-methoxy ring substitution, 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL will effectively evade detection by standard amphetamine and MDMA enzyme immunoassays. Clinical laboratories and drug development professionals cannot rely on EMIT, CEDIA, or DRI screening panels for the detection of this specific pharmacophore. Confirmatory testing utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is strictly required to identify this compound in biological matrices[1].

Sources

Validation

Inter-laboratory reproducibility of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL receptor binding assays

The evaluation of novel neuropharmacological agents demands assay platforms that can transcend the variability of individual laboratories. For compounds like 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL , a lipophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

The evaluation of novel neuropharmacological agents demands assay platforms that can transcend the variability of individual laboratories. For compounds like 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL , a lipophilic molecule harboring a pharmacophore strongly associated with metabotropic glutamate receptor 4 (mGluR4) positive allosteric modulators (PAMs)[1], achieving inter-laboratory reproducibility is notoriously difficult.

As a Senior Application Scientist who has overseen numerous multi-site assay transfers, I have observed that the primary failure point for evaluating such lipophilic allosteric modulators is not the receptor preparation itself, but the assay format's inability to handle rapid dissociation kinetics and non-specific plasticware adsorption.

This guide objectively compares three primary binding assay platforms—Radioligand Binding (RLB), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Surface Plasmon Resonance (SPR)—to establish a self-validating, highly reproducible workflow for evaluating 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL.

Mechanistic Context: The Allosteric Challenge

Unlike orthosteric ligands (like endogenous glutamate) that bind to the large extracellular Venus Flytrap (VFT) domain of mGluR4, PAMs containing the 4-chloro-3-methoxyphenyl moiety bind to a distinct allosteric pocket within the seven-transmembrane (7TM) domain[2].

mGluR4_Pathway A Glutamate (Orthosteric Site) C mGluR4 Receptor (Active Conformation) A->C Binds VFT Domain B 1-Amino-1-(4-chloro-3-methoxyphenyl) propan-2-ol (PAM) B->C Binds TM Domain (Positive Cooperativity) D Gi/o Protein Activation C->D Signal Transduction E Adenylate Cyclase Inhibition D->E Alpha Subunit Action F Decreased cAMP & Reduced Glutamate Release E->F Physiological Response

Mechanism of positive allosteric modulation at the mGluR4 receptor.

Because allosteric modulators alter the receptor's conformation to increase the affinity or efficacy of the orthosteric agonist, their binding must be measured cooperatively[3]. Furthermore, the high lipophilicity (LogP) of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL causes it to rapidly partition into lipid membranes and adhere to assay plates, skewing equilibrium calculations if the assay platform requires physical separation (washing) of bound versus unbound ligand.

Platform Comparison: Quantitative Reproducibility

To objectively determine the optimal platform for inter-laboratory deployment, we must compare the legacy standard against modern homogeneous and label-free technologies.

Assay PlatformInter-Lab CV (%)Z'-FactorThroughputPrimary Source of Variance
TR-FRET (Recommended) < 8% > 0.75 High (384/1536-well)Pipetting precision
Radioligand Binding (RLB) 25 - 35%< 0.50Low (96-well)Wash-step dissociation & non-specific binding
SPR (Nanodiscs) 15 - 20%N/A (Kinetic)MediumLipid formulation inconsistencies across labs

1. Radioligand Binding (RLB): Historically the gold standard, RLB relies on rapid filtration to separate unbound radiotracer. For 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL, the rapid koff​ rate from the TM domain means the ligand dissociates during the wash step. Consequently, laboratories with slightly different vacuum manifold pressures report drastically different Kd​ and Ki​ values. 2. Surface Plasmon Resonance (SPR): While SPR provides excellent real-time kinetic data ( kon​ / koff​ ), mGluR4 must be reconstituted into lipid nanodiscs. Variations in the lipid-to-protein ratio between different laboratory sites introduce a 15-20% variance in binding affinity. 3. TR-FRET: This is a homogeneous, wash-free assay. Because the system remains at equilibrium during measurement, the rapid dissociation of the allosteric modulator does not skew the data. It is the only platform that consistently achieves an inter-laboratory CV of <8%.

Self-Validating Experimental Protocol: TR-FRET Workflow

To guarantee trustworthiness and reproducibility across global sites, the following TR-FRET protocol is designed as a self-validating system . It relies on SNAP-tag technology, which allows for covalent, 1:1 stoichiometric labeling of the receptor, eliminating the variance caused by random amine-labeling chemistries.

TR_FRET_Workflow Step1 Prepare SNAP-tagged mGluR4 Membranes Step2 Label with Terbium (Tb) Donor Fluorophore Step1->Step2 Membrane Prep Step3 Add Fluorescent Tracer (Acceptor) Step2->Step3 Assay Assembly Step4 Add 1-Amino-1-(4-chloro-3- methoxyphenyl)propan-2-ol Step3->Step4 Competition Setup Step5 Measure Time-Resolved Fluorescence (665/620 nm) Step4->Step5 Incubation (1h, RT) Step6 Calculate Displacement & Inter-lab CV% Step5->Step6 Data Analysis

Step-by-step TR-FRET workflow for evaluating allosteric modulator binding.

Step-by-Step Methodology & Causality

Step 1: Buffer Standardization

  • Action: Prepare assay buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 2 mM MgCl2​ , and exactly 0.1% fatty-acid-free Bovine Serum Albumin (BSA).

  • Causality: The addition of 0.1% BSA is non-negotiable. 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL is highly lipophilic. Without a carrier protein like BSA, up to 40% of the compound will adsorb to the polystyrene walls of the microplate, artificially inflating the apparent IC50​ . MgCl2​ is included to stabilize the G-protein coupled, high-affinity state of the receptor.

Step 2: Cooperative Assay Assembly

  • Action: Dispense SNAP-mGluR4 membranes (covalently labeled with Terbium cryptate) into a 384-well plate. Add an EC20​ concentration of L-glutamate (e.g., 3 μ M) to all wells.

  • Causality: Because 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL is a PAM, it exhibits positive cooperativity with the orthosteric ligand. Measuring allosteric binding in the absence of glutamate will yield a falsely low affinity. The EC20​ concentration "primes" the receptor conformation, allowing accurate measurement of the allosteric KB​ [3].

Step 3: Compound Addition & Competition

  • Action: Add a fixed concentration of a red-fluorescent allosteric tracer (e.g., a d2-labeled derivative of a known PAM) and titrate 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL from 10 μ M down to 0.1 nM.

  • Action (Self-Validation Checkpoint): On every single plate, include a full titration curve of a reference standard (e.g., 1 or VU0361737).

Step 4: Equilibration and Measurement

  • Action: Incubate the sealed plate for 60 minutes at room temperature. Read the plate on a TR-FRET compatible reader (e.g., PHERAstar FSX), exciting at 337 nm and measuring emission at 620 nm (Terbium donor) and 665 nm (d2 acceptor).

  • Causality: The 60-minute incubation ensures the system reaches true thermodynamic equilibrium. The time-resolved nature of the measurement (introducing a 50 μ s delay before reading) eliminates short-lived background autofluorescence from the compound itself, ensuring high signal-to-noise.

Step 5: Data Acceptance Criteria

  • Action: Calculate the FRET ratio (665/620 nm). Calculate the Z'-factor using the positive control (tracer only) and negative control (excess unlabeled PAM).

  • Causality: The assay is only validated and approved for inter-laboratory data sharing if the Z'-factor is 0.6 and the IC50​ of the reference standard falls within 3-fold of its historical mean. If these criteria are not met, the plate is rejected. This strict, self-policing logic prevents the propagation of artifactual data across research sites.

References

  • Co-operative binding assay for the characterization of mGlu4 allosteric modul
  • Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead. PubMed Central (PMC).
  • Allosteric Modulation of 7 Transmembrane Spanning Receptors: Theory, Practice and Opportunities for CNS Drug Discovery. PubMed Central (PMC).

Sources

Comparative

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Baseline Data for Novel Phenylpropanolamine Analogs

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is a meticulous process of characterization and validation. For novel compounds such as 1-Amino-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is a meticulous process of characterization and validation. For novel compounds such as 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL, a substituted phenylpropanolamine analog, understanding its fundamental pharmacological profile is paramount. This guide provides a comparative framework for establishing and interpreting baseline in vitro and in vivo data, a critical step in de-risking and advancing drug development programs. While specific experimental data for this novel analog is not yet publicly available, this document will serve as a comprehensive roadmap, detailing the requisite experimental designs, the rationale underpinning methodological choices, and the art of correlating disparate datasets to build a cohesive pharmacological narrative.

The Imperative of a Dual-Front Approach: In Vitro and In Vivo Synergy

The core principle of early-stage drug development is to build a predictive understanding of a compound's behavior in a complex biological system. An in vitro approach, utilizing isolated cells or subcellular fractions, offers a high-throughput and cost-effective means to dissect specific mechanisms of action, metabolic pathways, and potential liabilities.[1][2][3] Conversely, in vivo studies in whole organisms, typically rodent models, provide an integrated view of a compound's absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics (PK).[4][5][6] The true power lies in the synergy of these two approaches; a robust in vitro-in vivo correlation (IVIVC) can serve as a surrogate for certain human bioequivalence studies, thereby accelerating development timelines and reducing the reliance on extensive animal testing.[7][8][9]

Establishing the In Vitro Baseline: A Focus on Absorption and Metabolism

For an orally administered agent, two primary determinants of bioavailability are its ability to permeate the intestinal wall and its metabolic stability in the liver. The following protocols outline standard, yet powerful, assays to probe these characteristics for our subject compound.

Intestinal Permeability: The Caco-2 Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.[10][11][12] This model is invaluable for predicting the passive diffusion and active transport of drug candidates.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker such as Lucifer Yellow.[11]

  • Compound Application: The test compound, 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL, is dissolved in a suitable transport buffer and applied to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), samples are collected from the receiver compartment.

  • Quantification: The concentration of the compound in the collected samples is determined by a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).

Hepatic Metabolic Stability: The Liver Microsome Assay

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme family plays a crucial role in the biotransformation of many xenobiotics.[13][14] Human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum, are a rich source of these enzymes and provide a robust in vitro system for assessing metabolic stability.[15][16][17]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, the test compound, and a buffer system.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH.

  • Time-Course Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in the collected aliquots is immediately quenched, typically by the addition of a cold organic solvent like acetonitrile.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

The In Vivo Reality Check: Pharmacokinetics in a Rodent Model

While in vitro assays provide crucial mechanistic insights, they cannot fully replicate the complex interplay of physiological processes that govern a drug's fate in a living organism. Therefore, an in vivo pharmacokinetic study in a species such as the Sprague Dawley rat is an indispensable next step.[4][6][18]

Oral Bioavailability and Pharmacokinetic Profiling

This study aims to determine the key pharmacokinetic parameters of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL following both intravenous (IV) and oral (PO) administration. The IV arm allows for the determination of absolute bioavailability.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague Dawley rats are cannulated (jugular vein for blood sampling and, if necessary, carotid artery for IV administration) and allowed to acclimate.

  • Dosing: One group of rats receives the test compound via intravenous bolus injection, while another group receives it via oral gavage.

  • Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key parameters such as maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and terminal half-life (t½). The oral bioavailability (F%) is calculated as (AUCPO / AUCIV) x (DoseIV / DosePO) x 100.

Comparative Analysis: Synthesizing the In Vitro and In Vivo Narratives

The true scientific value is unlocked when we compare the data from our in vitro and in vivo experiments. The following tables present a hypothetical but realistic dataset for 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL, designed to illustrate the comparative process.

Table 1: Hypothetical In Vitro ADME Data

ParameterValueInterpretation
Caco-2 Permeability
Papp (A-B) (10⁻⁶ cm/s)15.2High permeability
Papp (B-A) (10⁻⁶ cm/s)16.5
Efflux Ratio1.08Not a significant substrate for efflux transporters
HLM Stability
In Vitro t½ (min)45Moderate metabolic stability
Intrinsic Clearance (µL/min/mg)25Moderate intrinsic clearance

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats

ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)
Cmax (ng/mL)8501200
Tmax (hr)1.00.083
AUC₀-t (ng*hr/mL)42501500
t½ (hr)3.53.2
CL (mL/hr/kg)-1333
Vd (L/kg)-4.8
Oral Bioavailability (F%) 71% -
  • The high Caco-2 permeability and low efflux ratio in vitro are consistent with the good oral bioavailability (71%) observed in vivo. This suggests that absorption is not a limiting factor for this compound.

  • The moderate metabolic stability in HLM aligns with the observed in vivo clearance . While the compound is not rapidly metabolized, its clearance is not negligible, leading to a reasonable half-life.

Visualizing the Process: Workflows and Pathways

To further clarify the experimental logic and potential metabolic fate of our compound, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Data Integration Caco-2 Permeability Caco-2 Permeability Comparative Analysis Comparative Analysis Caco-2 Permeability->Comparative Analysis HLM Stability HLM Stability HLM Stability->Comparative Analysis Rat PK Study Rat PK Study Rat PK Study->Comparative Analysis IVIVC IVIVC Comparative Analysis->IVIVC

Caption: High-level experimental workflow for comparative analysis.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Compound 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL Oxidation Hydroxylation of Propanol Chain Parent Compound->Oxidation Dealkylation O-demethylation Parent Compound->Dealkylation Glucuronidation Glucuronide Conjugation Oxidation->Glucuronidation Sulfation Sulfate Conjugation Dealkylation->Sulfation

Caption: Plausible metabolic pathways for the test compound.

Conclusion: A Foundation for Informed Drug Development

This guide has outlined a systematic and scientifically rigorous approach to generating and comparing baseline in vitro and in vivo data for a novel phenylpropanolamine analog. By integrating data from well-controlled in vitro assays with the holistic perspective of in vivo pharmacokinetics, researchers can build a robust understanding of a compound's potential as a therapeutic agent. This dual-pronged strategy not only fulfills regulatory expectations but, more importantly, provides the critical insights needed to make informed decisions, optimize lead candidates, and ultimately increase the probability of success in the challenging journey of drug development.

References

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Selvita. In Vitro ADME. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Galkin, A., Pakkanen, J., & Vuorela, P. (2008). Development of an automated 7-day 96-well Caco-2 cell culture model. Pharmazie, 63(6), 464–469.
  • Caco2 assay protocol. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Di, L. (2018). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Springer Protocols Handbooks.
  • Domainex. Caco-2 Permeability Assay. [Link]

  • Genesis Drug Discovery & Development. In Vitro ADME. [Link]

  • Uppoor, V. R. S. (2001). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. The AAPS Journal, 3(1), 32-38.
  • Pang, K. S. (2012). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal, 14(4), 847–859.
  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • IQVIA Laboratories. In Vitro screening. [Link]

  • Concept Life Sciences. Caco-2 Permeability. [Link]

  • Wszelaki, N., et al. (2016). Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 131, 215-227.
  • Admescope. Services for in vitro Metabolism research. [Link]

  • TSI. In Vitro In Vivo Correlation (IVIVC). [Link]

  • Premier Consulting. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]

  • JoVE. (2020). In Vivo Antibody Localization Protocol. [Link]

  • Atlantic Bone Screen. Biodistribution and PK/PD. [Link]

  • Current Separations. (2002). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. [Link]

  • Kim, S., et al. (2022). Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. Pharmaceutics, 14(6), 1234.
  • Kumar, R., et al. (2010). In Vivo Biodistribution and Clearance Studies Using Multimodal ORMOSIL Nanoparticles. ACS Nano, 4(2), 699–708.
  • Jedinak, A., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 643.
  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. [Link]

  • National Cancer Institute. (2010). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • ACS Publications. (2010). In Vivo Biodistribution and Clearance Studies Using Multimodal Organically Modified Silica Nanoparticles. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL

As a Senior Application Scientist, I have overseen the synthesis and handling of countless novel pharmaceutical intermediates. When dealing with specialized compounds like 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have overseen the synthesis and handling of countless novel pharmaceutical intermediates. When dealing with specialized compounds like 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL , standard laboratory safety assumptions often fall short. This compound features a highly reactive primary amine coupled with a lipophilic, halogenated aromatic ring—a structural motif that poses deceptive risks regarding dermal permeation and respiratory irritation.

To ensure the safety of your research team and the integrity of your drug development pipeline, I have designed this comprehensive, causality-driven guide for the handling, operational workflow, and disposal of this specific chemical.

Chemical Hazard Profiling: The Causality of Risk

To select the correct Personal Protective Equipment (PPE), we must first understand the molecular behavior of the compound. We do not mandate PPE arbitrarily; every requirement is a direct response to the chemical's architecture:

  • Primary Amine Moiety: Confers significant basicity. Upon contact with the natural moisture of the skin or mucous membranes, it can cause localized caustic irritation and severe ocular damage.

  • Chlorinated Aromatic Ring (4-chloro-3-methoxyphenyl): Halogenation increases the compound's lipophilicity (LogP). This significantly enhances its ability to permeate the stratum corneum (the skin's primary barrier) and degrade standard latex gloves, raising the risk of systemic toxicity.

  • Physical State: Typically synthesized as a crystalline solid. The primary logistical hazard is aerosolization during milling, transferring, or weighing, which can lead to inhalation of micro-particulates.

Under the framework of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) [1], compounds of this structural class are flagged for acute dermal toxicity, serious eye damage, and long-term aquatic hazards.

Mandatory PPE & Permeation Matrix

In strict compliance with the OSHA Personal Protective Equipment standard (29 CFR 1910.132)[2], a formal hazard assessment dictates the following quantitative PPE requirements.

Table 1: Quantitative PPE Selection and Permeation Data

PPE CategorySpecificationEstimated Breakthrough TimeCausality / Rationale
Hand Protection Double-layered Nitrile (Min 4 mil thickness).> 240 minutesNitrile provides superior resistance to basic amines. Double-gloving mitigates the enhanced permeation risk of the lipophilic chlorinated ring. Latex (< 10 mins) is strictly prohibited.
Eye Protection ANSI Z87.1 compliant chemical splash goggles.N/AThe amine group poses a severe risk of corneal saponification if airborne dust contacts the eye. Standard safety glasses with side shields are insufficient.
Body Protection Flame-resistant (FR) lab coat, fully buttoned.N/APrevents particulate accumulation on street clothing.
Respiratory N95 or P100 particulate respirator.> 99.9% filtrationMandatory if handling >100 mg outside of a certified containment enclosure to prevent inhalation of crystalline dust.

Operational Workflow: Safe Handling & Weighing

To build deep trust in your laboratory operations, protocols must be self-validating —meaning any breach in safety or technique becomes immediately obvious to the operator, allowing for instant correction.

Step-by-Step Weighing Methodology:

  • Environmental Preparation: Clear the chemical fume hood of all unnecessary equipment to ensure unhindered laminar airflow. Self-Validating Check: Verify the hood's digital monitor reads a face velocity between 80–120 feet per minute (fpm) as mandated by Prudent Practices in the Laboratory [3]. If the alarm sounds, halt operations.

  • Static Mitigation: Halogenated amino alcohols in powder form are highly susceptible to triboelectric static charge. Position an anti-static zeroing ionizer next to the analytical balance.

  • Transfer:

    • Place a pre-creased, anti-static weighing boat on the balance and tare.

    • Using a grounded stainless-steel micro-spatula, slowly transfer the 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL.

    • Self-Validating Check: If the powder "jumps" or adheres stubbornly to the spatula, your ionizer is failing. Stop, recalibrate the ionizer, and resume.

  • Containment: Seal the weighing boat inside a secondary container (e.g., a 50 mL conical tube) before removing it from the fume hood to transport it to the reaction vessel.

  • Decontamination: Wipe down the balance and spatulas with a solvent that effectively dissolves the compound (e.g., 70% isopropanol) followed by a dry lint-free wipe.

Spill Response & Disposal Plan

Due to the chlorinated aromatic ring, this compound cannot be treated as standard organic waste.

Immediate Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate 5-foot vicinity.

  • Contain (No Sweeping): Never sweep the dry powder, as this forces the chemical into the air. Instead, lightly mist the spilled powder with a 5% isopropanol/water solution to bind the dust into a heavy slurry.

  • Collect: Wipe up the dampened slurry using chemical absorbent pads.

  • Neutralize: Wash the spill area with a dilute acidic solution (e.g., 1% citric acid) to neutralize residual basic amines, followed by standard soap and water.

Logistical Disposal Plan: All collected spill materials, contaminated gloves, and reaction byproducts containing 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL must be segregated strictly into Halogenated Organic Waste carboys. Mixing this with non-halogenated waste streams is a severe compliance violation, as incineration of halogens requires specialized high-temperature scrubbing to prevent the formation of toxic dioxins [3].

Operational Decision Matrix

G Start Receive 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL Scale Determine Operational Scale Start->Scale Analytical Analytical Scale (< 100 mg) Standard PPE (Nitrile, Glasses) Scale->Analytical < 100 mg Prep Preparative Scale (> 100 mg) Upgraded PPE (Double Nitrile, Respirator) Scale->Prep > 100 mg Hood Chemical Fume Hood (Airflow > 100 fpm) Analytical->Hood Enclosure Powder Weighing Enclosure or Glovebox Prep->Enclosure Process Dissolution & Reaction Workflow Hood->Process Enclosure->Process Waste Halogenated Organic Waste Disposal Protocol Process->Waste

Workflow for handling 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL based on operational scale.

References

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations Economic Commission for Europe (UNECE). Available at: [Link]

  • Personal Protective Equipment Standard (29 CFR 1910.132). Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

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